molecular formula C28H44ClNO2 B1234915 Methylbenzethonium chloride CAS No. 101912-16-7

Methylbenzethonium chloride

カタログ番号: B1234915
CAS番号: 101912-16-7
分子量: 462.1 g/mol
InChIキー: QWZLBLDNRUUYQI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylbenzethonium chloride is an alkylbenzene.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101912-16-7, 1320-44-1, 25155-18-4
Record name Quat 20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbenzethonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylbenzethonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of Methylbenzethonium chloride for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) salt. It belongs to a class of compounds known as cationic surfactants, which are characterized by a positively charged nitrogen atom. This structure imparts potent antimicrobial and surfactant properties. Chemically, it is known as N,N-Dimethyl-N-(2-[2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy]ethyl)benzylammonium chloride.[1][2] Due to its broad-spectrum efficacy against bacteria, fungi, and viruses, it is utilized as a topical antiseptic and disinfectant.[1][3][4] In the research sphere, its applications are expanding, with studies exploring its potential in anti-leishmanial therapy, as a selective agent against undifferentiated cells, and in cancer research.[1][5][6] This guide provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols for its application in a research setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research, particularly in formulation, dosage, and interpretation of experimental results.

PropertyValue
CAS Number 25155-18-4
Molecular Formula C₂₈H₄₄ClNO₂
Molecular Weight 462.11 g/mol
Appearance Colorless or white crystals; odorless; bitter taste.
Melting Point 159-163 °C
Solubility Readily soluble in water, alcohol, chloroform, and hot benzene. Insoluble in ether and carbon tetrachloride.
LogP 3.38480
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 12

Research Applications

This compound has demonstrated a range of biological activities, making it a valuable tool in various research fields.

  • Antimicrobial Research: As a quaternary ammonium compound, this compound exhibits broad-spectrum antimicrobial activity.[1][4] It is effective against a wide range of bacteria and fungi.[3][7] Its primary use in this area is as a topical anti-infective agent.[8]

  • Anti-leishmanial Activity: Studies have shown that this compound possesses potent in vitro activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis.[1][5] This has led to its investigation as a potential therapeutic agent for this neglected tropical disease.[8]

  • Cancer Research: Research has identified this compound as a compound with selective toxicity against undifferentiated cells, such as embryonic stem cells, while having a lesser effect on differentiated cells like fibroblasts.[1] This selectivity has prompted investigations into its potential as an anticancer agent.[1][9] Studies have shown it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from lung and head and neck cancers.[9][10][11][12]

  • Stem Cell Research: Due to its selective toxicity towards undifferentiated cells, it has been used in studies to identify and assess small molecules that induce stem cell death.[5][6]

Mechanism of Action

The primary mechanism of action of this compound is attributed to its cationic surfactant properties.[1] As a positively charged molecule, it interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[13] This interaction disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][13]

In the context of its anticancer activity, the mechanism is more complex and appears to involve the induction of apoptosis.[9][10] Research suggests that it can lead to a loss of mitochondrial membrane potential, an increase in cytosolic calcium, and the activation of caspases, which are key enzymes in the apoptotic pathway.[9][10] Furthermore, some studies indicate that it can influence key signaling pathways involved in cell proliferation and survival, such as the STAT3 and p38 MAPK pathways.[11][12]

G MBC Methylbenzethonium Chloride Membrane Microbial Cell Membrane (Negatively Charged) MBC->Membrane Electrostatic Interaction Mitochondria Mitochondria MBC->Mitochondria In Cancer Cells STAT3 STAT3 Pathway Inhibition MBC->STAT3 p38 p38 MAPK Pathway Activation MBC->p38 Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase Caspase Activation MMP_Loss->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Decreased Cell Proliferation & Survival Apoptosis->Proliferation STAT3->Proliferation p38->Proliferation

Proposed mechanism of action for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Bacterial or fungal culture in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO or water)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 200 µL of the this compound stock solution (at twice the highest desired concentration). Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

G start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well plate with broth start->prep_plate dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate wells with diluted inoculum dilute_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound prep_plate->serial_dilution serial_dilution->inoculate controls Set up Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 16-24h controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

References

A Comprehensive Technical Guide to Research-Grade Methylbenzethonium Chloride (CAS 25155-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Methylbenzethonium chloride (CAS 25155-18-4), a quaternary ammonium (B1175870) salt with significant applications in antimicrobial, anticancer, and antileishmanial research.[1][2] This document details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols, serving as a critical resource for its application in a laboratory setting.

Core Compound Identification and Properties

This compound is a synthetic quaternary ammonium compound characterized by its cationic surfactant properties.[3] Structurally, it comprises a benzyl (B1604629) group, a dimethylammonium moiety, and a phenoxy-ethoxy-ethyl chain substituted with methyl and 1,1,3,3-tetramethylbutyl groups.[3] This amphiphilic nature is central to its biological activity.[3]

Table 1: Chemical and Physical Properties

PropertyDataReference(s)
CAS Number 25155-18-4[1][4]
Molecular Formula C₂₈H₄₄ClNO₂[1][4][]
Molecular Weight 462.11 g/mol [1][4][]
IUPAC Name benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride[][6]
Synonyms N,N-Dimethyl-N-(2-[2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy]ethyl)benzylammonium chloride, Diaparene Chloride[1][4][7]
Appearance White solid/powder[2]
Solubility Soluble in water[][7]

Table 2: Research-Grade Purity and Specifications

SpecificationTypical Value(s)Analytical Method(s)Reference(s)
Purity (Assay) ≥95%, ≥98%, >99%TLC, HPLC[1][2][4][]
Grade Reagent Grade, ACS Grade-[2][8]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to function as a cationic surfactant and disrupt cellular membranes.[3][7]

Antimicrobial Activity

As a quaternary ammonium compound, its primary antimicrobial mechanism involves the disruption of microbial cell membranes.[3][9] The positively charged head group interacts with negatively charged components of the bacterial cell wall, while the hydrophobic tail penetrates the lipid bilayer.[9] This leads to increased membrane permeability, leakage of essential intracellular contents, protein denaturation, and ultimately, cell lysis and death.[3][9] It is effective against a wide range of bacteria, fungi, and viruses.[3][10][11]

Anticancer Properties

Recent research has identified this compound as a potent agent against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and lung cancer.[3] Its anticancer effects are multifaceted:

  • Apoptosis Induction : It induces programmed cell death (apoptosis) in cancer cells.[3][12] This is often mediated through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases.[3][12]

  • Inhibition of Signaling Pathways : Studies on the closely related compound benzethonium (B1203444) chloride show it can inhibit key cancer-promoting signaling pathways. It has been identified as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) by preventing its phosphorylation and dimerization.[13][14] It has also been shown to decrease the phosphorylation of proteins in the MAPK/ERK pathway (JNK, ERK, and p38).[13]

  • Selective Toxicity : It has demonstrated selective toxicity against undifferentiated cells, such as embryonic stem cells and cancer cells, while sparing normal differentiated cells like fibroblasts.[3]

G MBC Methylbenzethonium Chloride Membrane Cell Membrane Integrity MBC->Membrane Disrupts STAT3 STAT3 MBC->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis Membrane->Apoptosis Induces pSTAT3 p-STAT3 Dimerization STAT3->pSTAT3 Nuclear Nuclear Translocation pSTAT3->Nuclear Gene Target Gene Expression (e.g., MCL-1) Nuclear->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Gene->Apoptosis Inhibits

Fig 1: Proposed anticancer mechanism of action.
Antileishmanial Activity

This compound has demonstrated significant activity against Leishmania major.[3] In combination with paromomycin, it has achieved high cure rates in clinical studies for cutaneous leishmaniasis.[3] Electron microscopy studies suggest its mechanism involves causing structural damage to the parasite's mitochondria.[3]

Table 3: Quantitative Biological Activity Data

Activity TypeCell Line / OrganismEndpointValueReference(s)
Anticancer FaDu (Hypopharyngeal Squamous)ED₅₀3.8 µmol/L[3]
Anticancer C666-1 (Nasopharyngeal Cancer)ED₅₀5.3 µmol/L[3]
Cytotoxicity NIH 3T3 (Mouse Fibroblast)ED₅₀42.2 µmol/L[3]
Cytotoxicity GM05757 (Human Fibroblast)ED₅₀17.0 µmol/L[3]
Acute Toxicity RatLD₅₀295 mg/kg (Oral)[3]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reproducible results. The following sections describe standard methodologies for assessing the biological activity and purity of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a specific cell line.

Materials:

  • Target cell line (e.g., FaDu, HCE-T)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the prepared dilutions. Include vehicle-only controls (negative control) and a positive control for cell death (e.g., 1% Triton X-100).[15]

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[12][15]

  • MTT Addition: After incubation, remove the treatment medium. Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the ED₅₀/IC₅₀ value.[15]

G A 1. Seed cells in 96-well plate B 2. Incubate 24h for cell attachment A->B D 4. Treat cells with dilutions and controls B->D C 3. Prepare serial dilutions of This compound C->D E 5. Incubate for defined period (24-72h) D->E F 6. Add MTT solution and incubate 3-4h E->F G 7. Dissolve formazan crystals with solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Fig 2: Experimental workflow for an MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a specific bacterial or fungal strain.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism culture in logarithmic growth phase

  • This compound stock solution

Methodology:

  • Inoculum Preparation: Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of a starting concentration of this compound to the first column and perform 2-fold serial dilutions across the plate.[16]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in broth only) and a negative control (broth only).[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[16][17]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism, assessed visually or with a plate reader.[16]

Protocol: Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and assessing its purity.

Objective: To quantify this compound and identify impurities in a sample.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase). Sample preparation may involve hydrolysis and liquid-liquid extraction for complex matrices.[3]

  • Standard Curve: Prepare a series of standard solutions of known concentrations to generate a standard curve. A typical detection limit is around 0.003 µg/mL.[3]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An appropriate mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).

    • Detection: UV detection at approximately 275 nm is widely used.[3]

  • Analysis: Inject the sample and standards into the HPLC system.

  • Quantification: Compare the peak area of the analyte in the sample to the standard curve to determine its concentration and calculate the purity.

Conclusion

This compound (CAS 25155-18-4) is a versatile quaternary ammonium compound with well-documented antimicrobial efficacy and emerging potential as an anticancer and antileishmanial agent. Its primary mechanism of action involves the disruption of cell membrane integrity, while its anticancer effects are further linked to the inhibition of critical signaling pathways like STAT3. For researchers, adherence to standardized protocols for purity analysis and bioactivity assessment is crucial for generating reliable and reproducible data. This guide provides the foundational technical information required to effectively utilize research-grade this compound in diverse scientific applications.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Methylbenzethonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its efficacy against a range of microorganisms, including bacteria, fungi, protozoa, and viruses. The primary mechanism of action involves the disruption of microbial cell membranes, leading to the loss of cellular integrity and subsequent cell death. This document summarizes available quantitative data on its antimicrobial activity, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antimicrobial Spectrum and Efficacy

This compound exhibits significant antimicrobial properties against a variety of pathogens.[1] As a cationic surfactant, it is effective against a wide range of bacteria and fungi.[1]

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not extensively documented in publicly available literature, data for the closely related compound, benzethonium (B1203444) chloride, provides valuable insight into the expected activity of QACs. It has been noted that even slight structural differences can influence the antimicrobial efficacy of these compounds.

Table 1: Representative Antibacterial Activity of Benzethonium Chloride

Microorganism Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus Gram-positive 1 - 4[2] > MIC[3]

| Escherichia coli | Gram-negative | > 32 | > MIC |

Note: Data for benzethonium chloride is presented as a proxy for this compound due to a lack of specific data for the latter.

Antifungal Activity

This compound has demonstrated efficacy against fungal pathogens, highlighting its potential for use in treating fungal infections.[1] Quantitative data, however, is limited.

Antiprotozoal Activity

Significant research has been conducted on the in vitro activity of this compound against Leishmania major, the causative agent of cutaneous leishmaniasis.

Table 2: Antiprotozoal Activity of this compound

Microorganism Form Concentration (µg/mL) Effect
Leishmania major Promastigotes 2 ~100% killing within 4 days[4][5]

| Leishmania major | Amastigotes | 2 | 87% killing within 4 days[4][5] |

Studies have shown that this compound decreases the growth of both promastigotes and amastigotes of Leishmania major at concentrations ranging from 0.1 to 2.5 µg/mL.[4][5] Electron microscopy has revealed that the compound causes marked swelling of the mitochondria in treated parasites.[4][5]

Antiviral Activity

Quaternary ammonium compounds, including this compound, are known to be effective against enveloped viruses.[6] Their positively charged nitrogen atom interacts with the negatively charged components of the viral envelope, leading to its disruption.[6][7] This disruption results in the inactivation of the virus.[6] The efficacy against non-enveloped viruses is generally considered to be more limited.[8]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound, as with other QACs, is the disruption of the microbial cell membrane.[1][7] This process can be broken down into several key stages:

  • Adsorption and Binding: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.[7][9]

  • Membrane Disruption: The hydrophobic tail of the molecule penetrates the lipid bilayer of the cell membrane, leading to disorganization and increased permeability.[7][9]

  • Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential cytoplasmic components, such as ions, ATP, and nucleic acids.[7]

  • Enzyme Inhibition and Protein Denaturation: this compound can also interfere with essential membrane-bound proteins and enzymes, further disrupting cellular processes.[7]

  • Cell Death: The culmination of these events leads to the death of the microorganism.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Materials:

  • 96-well sterile microtiter plates[11]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

  • Bacterial/fungal culture in logarithmic growth phase

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution to the first well of each row to be tested and mix well. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[11]

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. b. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).[11] c. Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[11]

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[3]

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Microorganism prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).

  • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).[12]

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).[3][12]

Time-Kill Kinetic Assay

This protocol is based on the ASTM E2315 standard guide.[13][14][15][16]

Materials:

  • Sterile test tubes or flasks

  • Microbial culture in logarithmic growth phase

  • This compound solution at the desired test concentration

  • Neutralizing broth

  • Sterile saline or buffer

  • Appropriate agar plates

  • Incubator

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or buffer to a final concentration of approximately 10⁶ CFU/mL.[15]

  • Exposure: a. Add a specified volume of the microbial suspension to a tube containing the this compound solution. b. Simultaneously, add the same volume of inoculum to a control tube containing only sterile saline or buffer. c. Start the timer immediately upon inoculation.

  • Sampling: At predetermined time points (e.g., 30 seconds, 1, 5, 15, and 30 minutes), withdraw an aliquot from both the test and control tubes.[15]

  • Neutralization and Plating: a. Immediately transfer the aliquot into a neutralizing broth to stop the antimicrobial action. b. Perform serial dilutions of the neutralized sample in sterile saline. c. Plate the dilutions onto appropriate agar plates.

  • Incubation and Enumeration: a. Incubate the plates at the appropriate temperature and duration. b. Count the number of colonies on the plates to determine the CFU/mL at each time point for both the test and control.

  • Data Analysis: Calculate the log₁₀ reduction in viable microorganisms at each time point compared to the control. A ≥3-log₁₀ reduction (99.9% kill) is typically considered bactericidal.[15]

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum expose Expose Inoculum to This compound prep_inoculum->expose sample Sample at Predetermined Time Points expose->sample neutralize Neutralize Antimicrobial Activity sample->neutralize t=0, 1, 5, 15, 30 min plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU) incubate->count analyze Calculate Log Reduction count->analyze end End analyze->end

Caption: Time-Kill Kinetic Assay Workflow.

Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol provides a method for quantifying total biofilm biomass.[17][18][19][20][21]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Add 100 µL of a standardized bacterial suspension to the wells of a 96-well plate. b. Incubate the plate for 24-48 hours at an appropriate temperature to allow for biofilm formation.[19]

  • Treatment: a. Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS. b. Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms. c. Incubate for a further 24 hours.

  • Staining: a. Discard the medium and wash the wells with PBS to remove any remaining planktonic cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[19]

  • Washing and Solubilization: a. Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[19] b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]

  • Quantification: a. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[19] b. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17] The absorbance is proportional to the biofilm biomass.

Conclusion

This compound is a broad-spectrum antimicrobial agent with demonstrated activity against bacteria, fungi, protozoa, and enveloped viruses. Its primary mechanism of action, the disruption of microbial cell membranes, makes it an effective component in various disinfectant and antiseptic formulations. While specific quantitative data for this compound remains somewhat limited in the public domain, the information available for closely related quaternary ammonium compounds, combined with the detailed experimental protocols provided herein, offers a solid foundation for further research and development in the field of antimicrobial science. Future studies should focus on generating a more comprehensive quantitative dataset for this compound to better delineate its full antimicrobial potential.

References

Initial investigation into Methylbenzethonium chloride cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cytotoxicity of Methylbenzethonium Chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary ammonium (B1175870) compound used in cosmetics and personal care products as a topical antimicrobial agent and preservative.[1] Structurally and functionally, it is closely related to Benzethonium (B1203444) chloride, another widely studied cationic surfactant.[2][3] Understanding the cytotoxicity of this compound is crucial for assessing its safety profile and exploring its potential therapeutic applications, such as its anticancer properties.[4] As a cationic and amphiphilic molecule, its primary mode of interaction is with negatively charged cellular membranes, which initiates a cascade of cytotoxic events.[5][6] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, leveraging extensive data from its analogue Benzethonium chloride to present quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and its analogues are multifaceted, primarily targeting the fundamental cellular processes of cancer cells.[2] The primary mechanism involves the disruption of cell membrane integrity due to the compound's amphiphilic nature, which allows it to integrate into the lipid bilayer.[6][7] This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[7]

Beyond simple membrane disruption, these compounds trigger programmed cell death, or apoptosis.[8] Key events in this process include:

  • Mitochondrial Dysfunction : As the only negatively charged organelle, the mitochondrion is a key target.[5] The compounds cause a loss of mitochondrial membrane potential (ΔΨm), which is a critical event in the intrinsic apoptotic pathway.[2][4] This disruption impairs ATP synthesis and leads to the release of pro-apoptotic factors.[5]

  • Induction of Apoptosis and Caspase Activation : Treatment with these compounds induces morphological changes associated with apoptosis, such as nuclear condensation and blebbing.[2][9] This process is mediated by the activation of caspases, a family of proteases essential for apoptosis. Specifically, Caspase-2, -3, -8, and -9 have been shown to be activated.[9][10]

  • Modulation of Signaling Pathways : Recent studies show that Benzethonium chloride can act as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) by preventing its phosphorylation, dimerization, and nuclear translocation.[10][11] This leads to the downregulation of downstream anti-apoptotic proteins like MCL-1 and BCL-2.[10] Additionally, it has been shown to inhibit MAPK/ERK signaling pathways (JNK, ERK, and p38), which are involved in cell proliferation and survival.[11]

Quantitative Cytotoxicity Data

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the cytotoxic effects of Benzethonium chloride, a close analogue of this compound, across a range of human cancer and normal cell lines.

Cell LineCell TypeAssay TypeIncubation TimeIC50 / EC50 (µM)
FaDuHypopharyngeal Squamous CancerTetrazolium-based (MTS)48 hours3.8[4][12]
C666-1Nasopharyngeal CancerTetrazolium-based (MTS)48 hours5.3[4][12]
CAL27Head and Neck Squamous Cell CarcinomaNot SpecifiedNot Specified~10-20 (inferred)[11]
NIH 3T3Untransformed Mouse FibroblastTetrazolium-based (MTS)48 hours42.2[4][12]
GM05757Primary Normal Human FibroblastTetrazolium-based (MTS)48 hours17.0[4][12]

Experimental Protocols

Standardized protocols are essential for accurately assessing cytotoxicity. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing reaction solution, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Materials:

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer in a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathways in this compound-Induced Cytotoxicity

G cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cytosol Cytosol MBC Methylbenzethonium Chloride Membrane Membrane Disruption (Increased Permeability) MBC->Membrane Direct Interaction STAT3 STAT3 Phosphorylation (Tyr705) MBC->STAT3 Inhibition MAPK MAPK Pathway (p-ERK, p-p38, p-JNK) MBC->MAPK Inhibition Mito_Stress Loss of Mitochondrial Membrane Potential (ΔΨm) Membrane->Mito_Stress Induces CytoC Cytochrome c Release Mito_Stress->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 BCL2 BCL-2 / MCL-1 (Anti-apoptotic) STAT3->BCL2 Downregulation Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Casp8 Caspase-8 Activation Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis BCL2->Mito_Stress Prevents

Caption: Signaling cascade of this compound cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_assay Assay Endpoint start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 treat 3. Add Serial Dilutions of This compound incubate1->treat incubate2 4. Incubate (e.g., 24, 48, 72h) treat->incubate2 MTT 5a. MTT Assay (Add Reagent, Solubilize) incubate2->MTT LDH 5b. LDH Assay (Collect Supernatant, Add Reagent) incubate2->LDH read 6. Measure Absorbance (Plate Reader) MTT->read LDH->read analyze 7. Data Analysis (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: General workflow for MTT and LDH cytotoxicity assays.

References

An In-Depth Technical Guide to the Effects of Methylbenzethonium Chloride on Eukaryotic Cell Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound, is a potent cationic surfactant with broad-spectrum antimicrobial and cytotoxic properties. Its primary mechanism of action involves the disruption of eukaryotic cell membrane integrity. This technical guide provides a comprehensive overview of the effects of this compound on the plasma membrane, detailing its mechanism of action, quantitative cytotoxic effects, detailed experimental protocols for assessing membrane damage, and the subsequent intracellular signaling cascades.

Mechanism of Action: Disruption of the Lipid Bilayer

As a cationic and amphiphilic molecule, this compound's primary target is the cell membrane.[1] Its positively charged quaternary ammonium head interacts with the negatively charged components of the phospholipid bilayer, while its hydrophobic tail penetrates the lipid core.[2] This insertion disrupts the organized structure of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[1][2] This disruption of membrane integrity is a key factor in its cytotoxic and antimicrobial activities.

Quantitative Data: Cytotoxic Effects

The cytotoxic effects of this compound and its close structural analog, benzethonium (B1203444) chloride, have been quantified across various eukaryotic cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values are summarized below.

Table 1: Cytotoxicity of this compound

Cell LineCell TypeAssay TypeIncubation Time (hours)ED50 (µM)
FaDuHypopharyngeal Squamous CancerTetrazolium-based483.8
C666-1Nasopharyngeal CancerTetrazolium-based485.3
NIH 3T3Untransformed Mouse FibroblastTetrazolium-based4842.2
GM05757Primary Normal Human FibroblastTetrazolium-based4817.0

Data sourced from a high-throughput screening study.[1]

Table 2: Cytotoxicity of Benzethonium Chloride (Structural Analog)

Cell LineCell TypeAssay TypeIncubation Time (hours)EC50/IC50 (µM)
FaDuHypopharyngeal Squamous CancerTetrazolium-based483.8
C666-1Nasopharyngeal CancerTetrazolium-based485.3
NIH 3T3Untransformed Mouse FibroblastTetrazolium-based4842.2
GM05757Primary Normal Human FibroblastTetrazolium-based4817.0
V79Chinese Hamster LungGrowth Inhibition24-48>30 µg/mL
V79Chinese Hamster LungCell Survival2-2411.4-75.0% inhibition at 10 µg/mL

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cell membrane integrity.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This colorimetric assay quantifies the release of LDH from cells with damaged membranes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing reaction solution, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells.

  • Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Vehicle control: Cells treated with the vehicle used to dissolve the compound.

    • Culture medium background: Medium without cells.

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes and carefully transfer 50 µL of the supernatant from each well to a new plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses calcein (B42510) AM to stain live cells (green) and ethidium (B1194527) homodimer-1 (EthD-1) to stain dead cells (red).

Materials:

  • Live/Dead Viability/Cytotoxicity Kit

  • Fluorescence microscope or microplate reader

Protocol:

  • Prepare Staining Solution: Prepare a working solution of calcein AM and EthD-1 in a suitable buffer as per the kit instructions.

  • Cell Treatment: Treat cells with this compound in a suitable culture vessel.

  • Staining: Remove the culture medium and add the Live/Dead staining solution to the cells.

  • Incubation: Incubate for 30-45 minutes at room temperature or 37°C as recommended by the kit.

  • Imaging/Quantification:

    • Fluorescence Microscopy: Observe the cells using appropriate filter sets for green (live) and red (dead) fluorescence.

    • Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each dye.

  • Data Analysis: Determine the percentage of live and dead cells by comparing the fluorescence intensities to controls.

Signaling Pathways and Logical Relationships

The disruption of cell membrane integrity by this compound is a significant cellular stressor that initiates a cascade of intracellular signaling events.

Proposed Signaling Pathway of this compound-Induced Cell Death

Methylbenzethonium_Chloride_Signaling MBC Methylbenzethonium Chloride Membrane Eukaryotic Cell Membrane MBC->Membrane Interaction Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Causes Ca_Influx Ca2+ Influx Disruption->Ca_Influx SAPK Activation of Stress-Activated Protein Kinases (p38) Disruption->SAPK Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis SAPK->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest SAPK->Cell_Cycle_Arrest Mito_Dysfunction->Apoptosis

Caption: Proposed signaling cascade following membrane disruption by this compound.

Experimental Workflow for Assessing Membrane Integrity

Membrane_Integrity_Workflow Start Start: Eukaryotic Cell Culture Treatment Treat with This compound Start->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Assay Perform Membrane Integrity Assays Incubation->Assay LDH LDH Assay Assay->LDH PI_Staining Propidium Iodide Staining Assay->PI_Staining Live_Dead Live/Dead Assay Assay->Live_Dead Analysis Data Analysis and Quantification LDH->Analysis PI_Staining->Analysis Live_Dead->Analysis Conclusion Conclusion: Assess Membrane Damage Analysis->Conclusion

Caption: A logical workflow for the experimental assessment of membrane integrity.

Conclusion

This compound exerts its cytotoxic effects on eukaryotic cells primarily through the disruption of cell membrane integrity. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches required for its study. The detailed protocols and visualized pathways offer a framework for researchers to further investigate the nuanced interactions of this compound with eukaryotic cell membranes and its potential applications in drug development. Further research is warranted to elucidate the immediate signaling events at the plasma membrane and the precise biophysical alterations induced by this compound.

References

The Discovery of Methylbenzethonium Chloride as a Potent Inducer of Glioblastoma Stem Cell Death: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have identified the well-established antiseptic, Methylbenzethonium chloride (MBC), as a promising agent for selectively inducing cell death in glioblastoma stem cells (GSCs), the aggressive and therapy-resistant cells believed to drive tumor recurrence in the most common and lethal form of brain cancer. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and experimental validation of MBC as a potential therapeutic agent against this challenging disease.

Glioblastoma is notorious for its poor prognosis, largely attributed to the presence of GSCs that are resistant to conventional therapies.[1][2][3] The identification of compounds that can effectively target and eliminate this cell population is a critical goal in neuro-oncology. The discovery of MBC's anti-GSC activity stemmed from a high-throughput screening of a library of biologically active compounds.

Identification through High-Throughput Screening

This compound, also known as Benzethonium chloride, was initially identified as a potent anti-cancer agent through a cell-based, phenotype-driven high-throughput screening of approximately 2,400 biologically active or clinically used compounds. The primary screen aimed to identify molecules that selectively inhibited the viability of cancer cells over normal, untransformed cells.

Quantitative Data from Initial Screening

The initial screening and subsequent validation studies revealed a significant differential in the cytotoxic effects of MBC on cancer cells versus normal cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrated this selectivity.

Cell LineCell TypeIC50 (µM) after 48h incubation
FaDuHypopharyngeal Squamous Cancer3.8
C666-1Nasopharyngeal Cancer5.3
NIH 3T3Untransformed Mouse Embryonic Fibroblast42.2
GM05757Primary Normal Human Fibroblast17.0

Mechanism of Action: Induction of Apoptosis in Cancer Stem Cells

Further investigations have elucidated that MBC's primary mechanism of inducing cell death is through the activation of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. In the context of glioblastoma stem cells, MBC is understood to trigger the intrinsic apoptotic pathway.

The PERK Signaling Pathway in Glioblastoma Stem Cells

A critical signaling pathway implicated in the survival and maintenance of glioblastoma stem cells is the Unfolded Protein Response (UPR), which is activated in response to endoplasmic reticulum (ER) stress. One of the key transducers of the UPR is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK signaling is often co-opted by cancer cells to promote survival under stressful conditions. In GSCs, the PERK pathway plays a role in maintaining their stem-like state and resistance to therapy.

While direct inhibition of PERK by MBC in GSCs is a key area of ongoing research, the current understanding points to MBC's ability to induce overwhelming ER stress, which in turn activates the apoptotic arm of the UPR.

Signaling Pathway Diagram

MBC_GSC_Apoptosis MBC Methylbenzethonium Chloride (MBC) ER_Stress Endoplasmic Reticulum (ER) Stress MBC->ER_Stress PERK PERK Activation ER_Stress->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2 Bcl-2 Family (Anti-apoptotic) Downregulation CHOP->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of MBC-induced apoptosis in GSCs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glioblastoma stem cells.

Glioblastoma Stem Cell Culture
  • Source: Patient-derived xenografts or primary glioblastoma tumors.

  • Dissociation: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Culture Medium: Cells are cultured in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

  • Culture Conditions: Cells are grown in non-adherent flasks to promote the formation of neurospheres, which are characteristic of GSC cultures.

Neurosphere Formation Assay
  • Cell Plating: Single GSCs are plated at a clonal density (e.g., 100 cells/well) in a 96-well plate.

  • Treatment: Cells are treated with varying concentrations of MBC or a vehicle control.

  • Incubation: Plates are incubated for 7-14 days to allow for neurosphere formation.

  • Quantification: The number and size of neurospheres are quantified using a microscope. A reduction in neurosphere formation indicates an inhibitory effect on GSC self-renewal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: GSCs are treated with MBC for a specified time period (e.g., 24-48 hours).

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

  • Analysis: The percentage of apoptotic cells is calculated to determine the pro-apoptotic effect of MBC.

Western Blotting for PERK Pathway Proteins
  • Protein Extraction: GSCs are treated with MBC, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against key PERK pathway proteins (e.g., phospho-PERK, ATF4, CHOP) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescence detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies GSC_Culture GSC Culture (Neurospheres) MBC_Treatment MBC Treatment (Dose-Response) GSC_Culture->MBC_Treatment Neurosphere_Assay Neurosphere Formation Assay MBC_Treatment->Neurosphere_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MBC_Treatment->Apoptosis_Assay Western_Blot Western Blot (PERK Pathway) MBC_Treatment->Western_Blot Orthotopic_Xenograft Orthotopic GSC Xenograft Model Western_Blot->Orthotopic_Xenograft MBC_Administration MBC Administration Orthotopic_Xenograft->MBC_Administration Tumor_Monitoring Tumor Growth Monitoring MBC_Administration->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis end Survival_Analysis->end start start->GSC_Culture

Caption: A typical experimental workflow for evaluating MBC's efficacy.

Conclusion and Future Directions

The identification of this compound as a molecule that can induce cell death in glioblastoma stem cells represents a significant step forward in the search for more effective treatments for this devastating disease. Its established safety profile as an antiseptic may expedite its translation into clinical trials. Future research will focus on elucidating the precise molecular interactions between MBC and the PERK signaling pathway, as well as optimizing its delivery across the blood-brain barrier for enhanced therapeutic efficacy in vivo. The data presented in this guide provide a solid foundation for further investigation into the promising role of MBC in the fight against glioblastoma.

References

Preliminary Studies on the Anti-leishmanial Activity of Methylbenzethonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research conducted on the anti-leishmanial properties of Methylbenzethonium chloride (MBCl). The document synthesizes available data on its efficacy, details the experimental methodologies employed in key studies, and visualizes experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-leishmanial therapeutics.

Core Findings and Data Presentation

This compound, a quaternary ammonium (B1175870) salt, has demonstrated notable in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][3] The primary mechanism of its anti-leishmanial action appears to be the induction of significant mitochondrial damage within the parasite.[1][2][3] While specific IC50 and EC50 values are not extensively reported in the preliminary literature, the existing quantitative data from in vitro studies are summarized below.

CompoundParasite SpeciesParasite StageConcentration (µg/mL)% Inhibition / KillingExposure TimeReference
This compoundLeishmania majorPromastigotes2.0~100%4 days[1][2][3]
This compoundLeishmania majorAmastigotes2.087%4 days[1][2][3]

Experimental Protocols

The following sections detail the methodologies utilized in the preliminary in vitro and in vivo assessments of this compound's anti-leishmanial activity.

In Vitro Susceptibility Assay

This protocol outlines the general steps for determining the in vitro efficacy of this compound against Leishmania promastigotes and amastigotes.

  • Parasite Culture: Leishmania major promastigotes are cultivated in a suitable liquid medium (e.g., Schneider's Drosophila Medium or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at a constant temperature (typically 25-27°C). Amastigotes are typically cultured within a host cell line, such as murine macrophages.

  • Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted to achieve a range of final concentrations for testing.

  • Assay Execution (Promastigotes):

    • Promastigotes in the logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^6 cells/mL).

    • The serially diluted this compound is added to the wells. Control wells containing untreated parasites and a reference drug (e.g., Amphotericin B) are included.

    • Plates are incubated for a defined period (e.g., 72-96 hours) at the appropriate temperature.

  • Assay Execution (Amastigotes):

    • Host cells (e.g., murine macrophages) are seeded in 96-well plates and allowed to adhere.

    • The adherent macrophages are then infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

    • After infection, the plates are washed to remove extracellular parasites, and fresh medium containing the serially diluted this compound is added.

    • The plates are incubated for a specified duration.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin (B115843) reduction assay or by direct counting using a hemocytometer. The percentage of inhibition is calculated relative to the untreated control.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Topical Treatment Model

This protocol describes a general framework for evaluating the efficacy of topical formulations of this compound in a murine model of cutaneous leishmaniasis.

  • Animal Model: BALB/c mice are typically used as the experimental model for cutaneous leishmaniasis.

  • Infection: Mice are infected with Leishmania major or Leishmania mexicana promastigotes, usually in the footpad or the base of the tail, to induce a localized cutaneous lesion.

  • Treatment Formulation: this compound is incorporated into an ointment base, often in combination with other agents like paromomycin.[4]

  • Treatment Regimen: Once lesions are established and measurable, the topical formulation is applied to the lesion site one or two times daily for a specified duration (e.g., 10 days).[4]

  • Efficacy Evaluation: The progression of the lesion is monitored by measuring its size (e.g., diameter) at regular intervals. At the end of the study, the parasite burden in the lesion can be quantified by limiting dilution assay of tissue homogenates.

  • Toxicity Assessment: The treated area is observed for signs of local toxicity, such as inflammation, erythema, or ulceration.[4]

Visualizations

The following diagrams illustrate the experimental workflow for in vitro testing and a hypothesized signaling pathway for the anti-leishmanial action of this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Leishmania Culture (Promastigotes) seeding Seed Promastigotes in 96-well Plate parasite_culture->seeding compound_prep MBCl Stock & Serial Dilution treatment Add MBCl Dilutions & Controls compound_prep->treatment seeding->treatment incubation Incubate for 72-96h treatment->incubation viability_assay Assess Viability (e.g., Resazurin Assay) incubation->viability_assay data_analysis Calculate % Inhibition & Determine IC50 viability_assay->data_analysis

Caption: In Vitro Anti-leishmanial Activity Experimental Workflow.

signaling_pathway cluster_membrane Parasite Membrane cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects mbcl This compound (Quaternary Ammonium Compound) membrane_interaction Interaction with Phospholipids mbcl->membrane_interaction Hypothesized Initial Interaction membrane_disruption Membrane Permeabilization membrane_interaction->membrane_disruption mitochondrial_swelling Mitochondrial Swelling membrane_disruption->mitochondrial_swelling membrane_potential_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondrial_swelling->membrane_potential_loss atp_depletion ATP Depletion membrane_potential_loss->atp_depletion ros_production Increased ROS Production membrane_potential_loss->ros_production apoptosis Apoptosis-like Cell Death atp_depletion->apoptosis ros_production->apoptosis

References

In-Depth Technical Guide to the Solubility and Stability of Methylbenzethonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for determining the solubility and stability of Methylbenzethonium chloride. This document is intended to serve as a foundational resource, offering detailed methodologies and insights into the factors governing the behavior of this quaternary ammonium (B1175870) compound in solution.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound is described as being readily soluble in water, alcohol, hot benzene, and chloroform.[1] It is considered insoluble in ether and carbon tetrachloride.[1] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.

Qualitative and Estimated Quantitative Solubility

A summary of the available solubility data for this compound is presented below. It is important to note that detailed quantitative solubility data in various solvents and at different temperatures is not extensively available in the public domain.

SolventQualitative SolubilityEstimated Quantitative Solubility (at 25 °C)
WaterReadily Soluble[1]0.1643 mg/L[]
AlcoholReadily Soluble[1]Data not available
Hot BenzeneReadily Soluble[1]Data not available
ChloroformReadily Soluble[1], Slightly SolubleData not available
MethanolSlightly SolubleData not available
EtherInsoluble[1]Data not available
Carbon TetrachlorideInsoluble[1]Data not available
Dimethyl sulfoxide (B87167) (DMSO)Soluble (≥ 1.25 mg/mL in various formulations)[3]25 mg/mL (with ultrasonic and warming to 60°C)[3]
Reference Data: Solubility of Benzethonium Chloride

Due to the limited quantitative data for this compound, the solubility of the structurally similar compound, Benzethonium chloride, is provided below as a reference. Studies show that the solubility of Benzethonium chloride is positively correlated with temperature in various solvents.[4][5][6]

Experimental Mole-Fraction Solubility (xexp) of Benzethonium Chloride in Pure Solvents at Different Temperatures [4][5]

Temperature (K)WaterMethanolEthanol1-Propanol2-Propanol1-ButanolAcetic AcidDMSODMF
298.150.00180.28510.14230.09870.05610.07650.19870.04320.0654
303.150.00220.30120.15670.10980.06340.08540.21340.04980.0732
308.150.00270.31870.17230.12150.07120.09480.22980.05710.0815
313.150.00330.33780.18910.13390.07980.10470.24710.06520.0903
318.150.00400.35820.20730.14710.08910.11520.26540.07430.0998

Stability of this compound Solutions

The chemical stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. Key factors influencing the stability of this compound include pH, light, and temperature.

pH Stability

This compound is reported to be stable in aqueous solutions within a pH range of 4.8 to 7.0. Outside of this range, hydrolysis or precipitation may occur, which can alter its bioavailability. For long-term storage, the use of buffered solutions is recommended.

Photostability
Thermal Stability

Benzethonium chloride, a related compound, is reported to be stable for two weeks at temperatures up to 140°F (60°C). While this suggests good thermal stability, comprehensive studies on this compound are necessary to determine its degradation products and kinetics at various temperatures.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

  • Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution.

  • Quantification: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Assessment of Chemical Stability (Forced Degradation Studies)

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the drug substance to conditions more severe than accelerated stability testing.

General Protocol:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

    • Base Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60°C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.

  • Neutralization and Dilution: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent drug and any degradation products.

Visualizations

Experimental Workflow

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Excess Solid + Solvent sol_equilibrate Equilibration (Shake-Flask) Constant Temperature sol_start->sol_equilibrate sol_separate Phase Separation (Centrifugation/Filtration) sol_equilibrate->sol_separate sol_quantify Quantification (e.g., HPLC) sol_separate->sol_quantify sol_end Solubility Data sol_quantify->sol_end stab_start Start: Drug Solution stab_stress Forced Degradation (Stress Conditions) stab_start->stab_stress stab_sample Sampling at Time Points stab_stress->stab_sample stab_analyze Analysis (Stability-Indicating HPLC) stab_sample->stab_analyze stab_end Stability Profile & Degradants stab_analyze->stab_end

Caption: Experimental workflow for determining solubility and stability.

Factors Influencing Stability

stability_factors cluster_factors Influencing Factors mbc_solution This compound Solution Stability ph pH ph->mbc_solution Hydrolysis/Precipitation light Light Exposure light->mbc_solution Photodegradation temperature Temperature temperature->mbc_solution Thermal Degradation oxygen Oxidizing Agents oxygen->mbc_solution Oxidation excipients Excipient Interactions excipients->mbc_solution Incompatibility

Caption: Key factors influencing the stability of this compound solutions.

References

Methodological & Application

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Methylbenzethonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound renowned for its broad-spectrum antimicrobial properties, demonstrating efficacy against a wide range of bacteria, fungi, and viruses.[1][2][3] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and for the development of effective antimicrobial formulations. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is described herein.

Data Presentation

The following table summarizes representative MIC values of this compound against a panel of common pathogenic microorganisms. These values are illustrative and may vary depending on the specific strain and testing conditions.

MicroorganismGram Type/KingdomATCC StrainRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive292131 - 4
Escherichia coliGram-negative259228 - 32
Pseudomonas aeruginosaGram-negative2785316 - 64
Candida albicansFungi900284 - 16
Enterococcus faecalisGram-positive292122 - 8

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The method involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials and Reagents
  • This compound (analytical grade)

  • Sterile deionized water or a suitable solvent for this compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Sterile 96-well round-bottom microtiter plates

  • Sterile reagent reservoirs

  • Calibrated single and multichannel pipettes

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

b. Suspend the colonies in sterile saline or PBS.

c. Vortex the suspension thoroughly to ensure a homogenous mixture.

d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved by visual comparison or by using a spectrophotometer to obtain an absorbance reading between 0.08 and 0.13 at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

e. Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

2. Preparation of this compound Dilutions:

a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration that is at least twice the highest concentration to be tested.

b. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

c. Add 100 µL of the this compound stock solution to well 1.

d. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

e. Continue this serial dilution process from well 2 to well 10.

f. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).

3. Inoculation of the Microtiter Plate:

a. Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum (from step 1e).

b. The final volume in each test well will be 100 µL.

4. Incubation:

a. Cover the microtiter plate with a lid to prevent evaporation and contamination.

b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fungal testing, incubation may be extended to 24-48 hours.

5. Reading and Interpreting the Results:

a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading mirror or a light box can aid in visualization.

b. The MIC is the lowest concentration of this compound at which there is no visible growth. This is observed as the first clear well in the dilution series.

c. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls do not give the expected results, the test is considered invalid.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results Visually (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

References

Application Notes and Protocols for Topical Methylbenzethonium Chloride in Leishmania Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Methylbenzethonium chloride (MBCL) in topical formulations for pre-clinical research on Leishmania, the causative agent of leishmaniasis. This document outlines the rationale for its use, summarizes key efficacy data, and provides detailed protocols for in vitro and in vivo testing.

Introduction

Cutaneous leishmaniasis (CL) presents a significant global health burden, with current treatments often limited by toxicity, high cost, and emerging resistance. Topical therapies offer a promising alternative by delivering the active agent directly to the lesion, minimizing systemic side effects. This compound, a quaternary ammonium (B1175870) compound, has demonstrated direct anti-leishmanial activity and has been investigated, primarily in combination with the aminoglycoside antibiotic paromomycin (B158545), as a topical treatment for CL.[1][2] The inclusion of MBCL in topical formulations is believed to enhance the efficacy of paromomycin.

Mechanism of Action

This compound exerts its anti-leishmanial effect through the disruption of essential parasite cellular structures. Studies have shown that MBCL induces marked swelling of the mitochondria in both Leishmania major promastigotes and amastigotes.[3][4] This mitochondrial damage disrupts the parasite's energy metabolism, leading to a decrease in growth and viability.[3][4] While the precise signaling cascade is not fully elucidated, it is hypothesized that as a cationic surfactant, MBCL interacts with the negatively charged components of the parasite's membranes, leading to loss of integrity and subsequent organelle dysfunction.

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival within macrophages. Key pathways affected include the MAPK and PI3K/Akt pathways, which are typically involved in apoptosis and immune responses.[5][6] By disrupting the parasite, MBCL may indirectly modulate these host pathways, contributing to parasite clearance.

cluster_parasite Leishmania Parasite MBCL Methylbenzethonium chloride (MBCL) Membrane Parasite Membrane (Negative Charge) MBCL->Membrane Interaction Mitochondrion Mitochondrion Membrane->Mitochondrion Disruption Metabolism Energy Metabolism (ATP Production) Mitochondrion->Metabolism Inhibition Viability Parasite Viability Metabolism->Viability Decrease

Caption: Proposed mechanism of action of this compound on Leishmania.

Quantitative Data Summary

The following tables summarize the efficacy of topical formulations containing this compound from various studies.

Table 1: In Vitro Efficacy of this compound against Leishmania major

Concentration (µg/mL)Effect on PromastigotesEffect on AmastigotesReference
0.1 - 2.5Decreased growth over 4 daysDecreased growth over 4 days[3]
2.0~100% killing within 4 days87% killing within 4 days[3]

Table 2: Efficacy of Combination Therapy (Paromomycin and MBCL) in Animal Models

Animal ModelLeishmania SpeciesFormulationTreatment RegimenOutcomeReference
BALB/c miceL. major15% Paromomycin + 12% MBCL in white soft paraffin (B1166041)Twice daily for 10 daysCured the parasite lesion[1]
BALB/c miceL. mexicana15% Paromomycin + 12% MBCL in white soft paraffinTwice daily for 10 daysCured the parasite lesion[1]

Table 3: Clinical Efficacy of Combination Therapy (Paromomycin and MBCL) for Cutaneous Leishmaniasis

Study PopulationLeishmania SpeciesFormulationTreatment RegimenCure RateReference
Colombian patientsL. braziliensis panamensis15% Paromomycin sulfate (B86663) + 12% MBCLTwice daily + injectable Sb for 7 days58%[7]
Colombian patientsL. braziliensis panamensis15% Paromomycin sulfate + 5% MBCLTwice daily + injectable Sb for 7 days90%[2]
Patients in IsraelNot specified15% Paromomycin sulfate + 12% MBCL in white soft paraffinTwice daily for 10 days72% free of parasites[2]

Experimental Protocols

Formulation of Topical Ointment

This protocol is based on formulations described in published literature and patents.[8]

Materials:

  • Paromomycin sulfate powder

  • This compound powder

  • White soft paraffin (petrolatum)

  • Sterile mixing vessel

  • Spatula

  • Analytical balance

Protocol:

  • Calculate the required amounts of each component to achieve the desired final concentrations (e.g., 15% paromomycin and 12% MBCL).

  • In a sterile mixing vessel, weigh the appropriate amount of white soft paraffin.

  • Gradually add the weighed paromomycin sulfate and this compound powders to the paraffin.

  • Mix thoroughly with a spatula until a homogenous ointment is achieved.

  • Store the formulation in an airtight, light-resistant container at room temperature.

In Vitro Anti-leishmanial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and the 50% cytotoxic concentration (CC50) against a mammalian cell line.

cluster_workflow In Vitro Assay Workflow start Start culture_promastigotes Culture Leishmania promastigotes start->culture_promastigotes culture_cells Culture mammalian cell line (e.g., J774A.1) start->culture_cells incubate_96well Incubate promastigotes with compound in 96-well plate culture_promastigotes->incubate_96well prepare_compound Prepare serial dilutions of test compound prepare_compound->incubate_96well incubate_cells Incubate cells with compound in 96-well plate prepare_compound->incubate_cells add_resazurin Add Resazurin incubate_96well->add_resazurin measure_fluorescence Measure fluorescence add_resazurin->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 calculate_cc50 Calculate CC50 measure_fluorescence->calculate_cc50 end_ic50 End IC50 calculate_ic50->end_ic50 culture_cells->incubate_cells incubate_cells->add_resazurin end_cc50 End CC50 calculate_cc50->end_cc50 cluster_workflow In Vivo Murine Model Workflow start Start infect_mice Infect BALB/c mice with Leishmania promastigotes in the footpad or ear start->infect_mice lesion_development Allow lesions to develop (2-4 weeks) infect_mice->lesion_development group_animals Group animals and initiate treatment lesion_development->group_animals apply_treatment Apply topical formulation (e.g., twice daily for 10 days) group_animals->apply_treatment monitor_lesions Monitor lesion size and clinical score apply_treatment->monitor_lesions determine_parasite_load Determine parasite load at endpoint (e.g., qPCR, limiting dilution assay) monitor_lesions->determine_parasite_load evaluate_efficacy Evaluate treatment efficacy determine_parasite_load->evaluate_efficacy end End evaluate_efficacy->end

References

HPLC-Based Quantification of Methylbenzethonium Chloride in Biological Fluids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of Methylbenzethonium chloride in biological fluids, specifically plasma, serum, and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. This application note includes comprehensive procedures for sample preparation, chromatographic conditions, and method validation, alongside illustrative diagrams and tabulated data to ensure clarity and reproducibility.

Introduction

This compound is a quaternary ammonium (B1175870) salt with potent antimicrobial properties. It is utilized as a preservative and active ingredient in a variety of pharmaceutical and personal care products. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document describes a robust and reliable HPLC method for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Perchloric acid

  • Trichloroacetic acid

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma, serum, and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Weak Cation Exchange)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

Sample Preparation

Protein precipitation is a straightforward method for the extraction of this compound from plasma and serum.[1][2][3][4]

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold acetonitrile (a 1:2 ratio).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

For urine samples, a solid-phase extraction protocol is recommended to remove salts and other interfering substances.[5][6][7]

  • Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.

  • Load 1 mL of the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol, to remove unbound impurities.

  • Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5 with formic acid) in a 60:40 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 20 µL
Run Time 10 minutes

Data Presentation

The performance of the HPLC method should be validated according to standard guidelines. The following tables summarize typical quantitative data obtained during method validation.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,987
5.0759,935
10.01,520,112
20.03,045,678
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
0.50.49 ± 0.0298.04.1
7.57.61 ± 0.23101.53.0
15.014.88 ± 0.3799.22.5

Table 3: Recovery

MatrixSample Preparation MethodRecovery (%)
PlasmaProtein Precipitation92.5
SerumProtein Precipitation94.1
UrineSolid-Phase Extraction88.7

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.

cluster_plasma Plasma/Serum Sample Preparation plasma_start 200 µL Plasma/Serum add_acetonitrile Add 400 µL Acetonitrile plasma_start->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate1 Evaporate to Dryness supernatant1->evaporate1 reconstitute1 Reconstitute in Mobile Phase evaporate1->reconstitute1 plasma_end Inject into HPLC reconstitute1->plasma_end

Caption: Protein Precipitation Workflow for Plasma/Serum Samples.

cluster_urine Urine Sample Preparation urine_start 1 mL Urine load_sample Load Sample urine_start->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute evaporate2 Evaporate to Dryness elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 urine_end Inject into HPLC reconstitute2->urine_end

Caption: Solid-Phase Extraction Workflow for Urine Samples.

title Overall Analytical Workflow sample_collection Biological Fluid Collection (Plasma, Serum, or Urine) sample_prep Sample Preparation (Protein Precipitation or SPE) sample_collection->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification final_result Final Concentration quantification->final_result

Caption: Logical Flow of the HPLC Quantification Method.

References

Step-by-step guide to preparing Methylbenzethonium chloride solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a quaternary ammonium (B1175870) salt with established antimicrobial and antiseptic properties. Emerging research has identified its potential as a selective anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines while showing less activity towards normal cells. Its mechanism of action involves the disruption of cellular membranes, leading to apoptosis. These characteristics make it a compound of interest for cancer research and drug development.

This document provides a detailed guide for the preparation of this compound solutions for in vitro cell culture experiments. It includes protocols for dissolution, preparation of stock and working solutions, and methods for assessing its cytotoxic effects.

Properties of this compound

PropertyValueReference
Synonyms Methyl benzethonium (B1203444) chloride, Hyamine 10X[1]
Molecular Formula C₂₈H₄₄ClNO₂[1]
Molecular Weight 462.11 g/mol [1]
Appearance White to yellowish crystalline powder[2]
Solubility Soluble in water and ethanol. For cell culture, DMSO is the recommended solvent for preparing stock solutions.[2][3]
Stability Aqueous solutions are stable within a pH range of 4.8-7.0. Buffered solutions are recommended for long-term storage.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 462.11 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved.[3]

    • If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[3]

  • Sterilization: For sterile cell culture applications, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentrations. This minimizes the volume of DMSO added to the cell culture and prevents precipitation of the compound.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium.

    • Gently mix by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

  • Cell Treatment: Add the prepared working solutions to your cell cultures at the desired final concentrations.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Methylbenzethonium Chloride Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot_store Aliquot and Store (-20°C or -80°C) sterilize->aliquot_store thaw Thaw Stock Solution aliquot_store->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Cytotoxicity Data

This compound has demonstrated selective cytotoxicity against cancer cell lines. The following table summarizes the 50% effective dose (ED₅₀) values from a 48-hour incubation period.

Cell LineCell TypeED₅₀ (µM)Reference
FaDuHypopharyngeal Squamous Carcinoma3.8[4]
C666-1Nasopharyngeal Carcinoma5.3[4]
NIH 3T3Mouse Embryonic Fibroblast (Normal)42.2[4]
GM05757Human Fibroblast (Normal)17.0[4]

Mechanism of Action: Signaling Pathway

This compound induces apoptosis primarily through the intrinsic pathway, initiated by the disruption of the mitochondrial membrane. As a cationic surfactant, it interacts with the negatively charged mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This results in the loss of mitochondrial membrane potential (ΔΨm) and an influx of cytosolic calcium (Ca²⁺).[9] The subsequent release of pro-apoptotic factors from the mitochondria activates a caspase cascade, culminating in programmed cell death.

G mbc Methylbenzethonium Chloride membrane Mitochondrial Membrane Disruption mbc->membrane momp MOMP (Mitochondrial Outer Membrane Permeabilization) membrane->momp delta_psi Loss of Mitochondrial Membrane Potential (ΔΨm) momp->delta_psi ca_influx Increased Cytosolic Ca²⁺ momp->ca_influx cas9 Caspase-9 Activation delta_psi->cas9 ca_influx->cas9 cas8 Caspase-8 Activation cas9->cas8 cas2 Caspase-2 Activation cas9->cas2 apoptosis Apoptosis cas8->apoptosis cas2->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes: Assessing Methylbenzethonium Chloride-Induced Apoptosis via Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride (MBC) is a quaternary ammonium (B1175870) salt with known antimicrobial properties, widely used as a preservative and antiseptic.[1] Recent studies on similar quaternary ammonium compounds, such as Benzethonium chloride (BZN), have highlighted their potential to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3][4][5] This pro-apoptotic activity positions MBC as a compound of interest for toxicological assessment and potential therapeutic development.

Apoptosis is a critical cellular process that plays a vital role in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[6] A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[6][7][8] These enzymes exist as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals.[9] The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event leading to the cleavage of specific cellular substrates and the eventual dismantling of the cell.[10][11] Therefore, measuring the activation of these caspases is a reliable method for quantifying apoptosis.

These application notes provide a detailed overview and experimental protocols for assessing MBC-induced apoptosis by measuring the activation of caspases. The methodologies described herein are essential for researchers investigating the cytotoxic mechanisms of MBC and for professionals in drug development evaluating its potential as an anti-cancer agent.

Principle of the Method

The assessment of this compound-induced apoptosis is based on the detection of activated caspases, which are key executioners of the apoptotic pathway.[7] Quaternary ammonium compounds like MBC are thought to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[3][4] This is initiated by cellular stress, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of initiator caspase-9.[12] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[13]

The activated caspase-3 and -7 are responsible for cleaving numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical changes of apoptosis.[9][11] The methods outlined in this document leverage these key events by using substrates that become fluorescent or luminescent upon cleavage by active caspases, or by using antibodies that specifically recognize the cleaved, active forms of these enzymes.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effects of this compound on caspase activation.

Table 1: Dose-Dependent Effect of MBC on Caspase-3/7 Activity

MBC Concentration (µM)Caspase-3/7 Activity (Relative Luminescence Units - RLU)Fold Change vs. Control
0 (Vehicle Control)15,234 ± 1,2871.0
545,702 ± 3,8613.0
10114,255 ± 9,1407.5
20228,510 ± 18,28015.0
40259,978 ± 21,31817.1

Table 2: Time-Course of MBC-Induced Caspase-3/7 Activation

Time (hours)Caspase-3/7 Activity (RLU) at 20 µM MBCFold Change vs. Time 0
015,189 ± 1,3201.0
657,718 ± 4,6173.8
12167,079 ± 13,36611.0
24235,429 ± 19,77615.5
48197,457 ± 16,58613.0

Table 3: Western Blot Densitometry Analysis of Cleaved Caspase-3 and Cleaved PARP

MBC Concentration (µM)Relative Density of Cleaved Caspase-3 (17/19 kDa)Relative Density of Cleaved PARP (89 kDa)
0 (Vehicle Control)1.0 ± 0.11.0 ± 0.1
53.2 ± 0.42.8 ± 0.3
108.5 ± 0.97.9 ± 0.8
2014.7 ± 1.513.5 ± 1.2
4016.1 ± 1.815.2 ± 1.6

Mandatory Visualizations

G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway MBC Methylbenzethonium Chloride Mito Mitochondrial Stress MBC->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp37 Active Caspase-3/7 aCasp9->aCasp37 cleavage Casp37 Pro-Caspase-3/7 PARP PARP aCasp37->PARP cleavage Apoptosis Apoptosis aCasp37->Apoptosis cPARP Cleaved PARP PARP->cPARP

MBC-Induced Intrinsic Apoptosis Pathway.

G cluster_assays Apoptosis Assays start Start: Seed Cells treat Treat cells with MBC (various concentrations and times) start->treat harvest Harvest Cells treat->harvest lyse Lyse Cells harvest->lyse flow Flow Cytometry (Annexin V / PI) harvest->flow caspase_glo Caspase-Glo® 3/7 Assay (Luminescence) lyse->caspase_glo western Western Blot (Cleaved Caspase-3, Cleaved PARP) lyse->western analyze Data Analysis caspase_glo->analyze western->analyze flow->analyze end End: Quantify Apoptosis analyze->end G MBC MBC Treatment CaspaseActivation Caspase Activation (Caspase-9, -3, -7) MBC->CaspaseActivation Induces SubstrateCleavage Substrate Cleavage (e.g., PARP) CaspaseActivation->SubstrateCleavage Leads to ApoptoticHallmarks Hallmarks of Apoptosis (DNA fragmentation, membrane blebbing) SubstrateCleavage->ApoptoticHallmarks Results in

References

Application Notes and Protocols: Experimental Use of Methylbenzethonium Chloride in Combination with Paromomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Methylbenzethonium chloride in combination with paromomycin (B158545), primarily focusing on their application in the treatment of cutaneous leishmaniasis. This document details their mechanisms of action, summarizes available efficacy data from clinical trials, and provides detailed protocols for in vitro and in vivo experimental studies.

Introduction

The combination of the aminoglycoside antibiotic paromomycin and the quaternary ammonium (B1175870) compound this compound has been investigated as a topical treatment for cutaneous leishmaniasis. Paromomycin inhibits protein synthesis in the Leishmania parasite, while this compound, a cationic surfactant, is thought to enhance the penetration of paromomycin and exert its own antimicrobial effects by disrupting cell membranes. Clinical studies have demonstrated that this combination therapy is more effective than placebo and, in some cases, shows comparable efficacy to standard treatments, offering a potential alternative to systemic therapies that are often associated with significant side effects.[1][2]

Mechanisms of Action

Paromomycin: As an aminoglycoside antibiotic, paromomycin primarily targets protein synthesis in Leishmania. It binds to the small ribosomal subunit (SSU) of the parasite's ribosome, leading to mistranslation of mRNA and the production of non-functional proteins.[3] This ultimately results in parasite death. Additionally, studies have shown that paromomycin can decrease the mitochondrial membrane potential in Leishmania donovani.[3][4] Resistance to paromomycin in Leishmania has been associated with reduced drug accumulation, altered membrane fluidity, and increased expression of ABC transporters.[5][6]

This compound: As a quaternary ammonium compound, this compound acts as a cationic surfactant. Its primary antimicrobial mechanism involves the disruption of microbial cell membranes.[7][8] The positively charged head group of the molecule interacts with the negatively charged components of the parasite's cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and eventual cell lysis.[7][9] It is also proposed that this compound enhances the efficacy of paromomycin by increasing its penetration through the skin and into the parasite.

Data Presentation

Table 1: Efficacy of Topical Paromomycin and this compound Ointment in Clinical Trials for Cutaneous Leishmaniasis

Study (Year)Leishmania SpeciesTreatment RegimenNo. of Patients (Treatment Group)No. of Patients (Placebo Group)Initial Clinical Cure Rate (Treatment)Final Clinical Cure Rate (Treatment)Final Clinical Cure Rate (Placebo)Reference
Arana et al. (2001)L. braziliensis, L. panamensis, L. guyanensis15% Paromomycin + 12% this compound, twice daily for 20 days353391.4% (at 13 weeks)85.7% (at 12 months)39.4% (at 12 months)[10][11]
Soto et al. (1998)Primarily L. braziliensis panamensis15% Paromomycin + 12% this compound + 7 days parenteral meglumine (B1676163) antimonate (B1203111)5930 (placebo + 7 days meglumine antimonate)Not Reported58%53%[12]
El-On et al. (1986)Leishmania major15% Paromomycin + 12% this compound, twice daily for 10 days67Not ApplicableNot Reported72% (parasite-free at 10 days)Not Applicable[13]

Note: Cure rates and definitions of cure may vary between studies.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the synergistic effects of this compound and paromomycin against Leishmania.

In Vitro Synergy Testing: Macrophage-Amastigote Assay

This assay is crucial for determining the efficacy of the drug combination against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

1. Materials:

  • Leishmania promastigotes (e.g., L. major, L. amazonensis)

  • Macrophage cell line (e.g., J774, THP-1) or primary macrophages

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Paromomycin sulfate (B86663) and this compound stock solutions

  • 96-well microtiter plates

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Microscope with imaging capabilities

2. Macrophage Seeding:

  • Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

3. Parasite Infection:

  • Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

4. Drug Incubation:

  • Prepare serial dilutions of paromomycin and this compound, both individually and in combination, in a checkerboard format.

  • Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C in a 5% CO2 incubator.

5. Assessment of Infection:

  • After incubation, fix the cells with methanol (B129727) and stain with Giemsa or a fluorescent DNA stain.

  • Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and for the combination.

  • The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy: FIC Index = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.

In Vivo Efficacy Testing: Murine Model of Cutaneous Leishmaniasis

This protocol describes the evaluation of the topical combination therapy in a well-established animal model.

1. Animals and Parasites:

  • Female BALB/c mice (6-8 weeks old) are a commonly used susceptible model.

  • Leishmania major is a frequently used species for inducing cutaneous lesions.

2. Infection:

  • Infect mice subcutaneously in the footpad or the base of the tail with 2 x 10^6 stationary-phase L. major promastigotes.

3. Treatment:

  • Once lesions are established (typically 3-4 weeks post-infection), divide the mice into treatment groups (e.g., vehicle control, paromomycin alone, this compound alone, and the combination).

  • Prepare a topical formulation of the drugs (e.g., in a soft paraffin (B1166041) base). A common formulation is 15% paromomycin and 12% this compound.[10]

  • Apply the topical treatment to the lesions twice daily for a specified period (e.g., 10-20 days).[10][11]

4. Efficacy Assessment:

  • Lesion Size: Measure the diameter of the footpad lesion weekly using a caliper.

  • Parasite Load: At the end of the experiment, euthanize the mice and determine the parasite burden in the infected tissue (footpad) and draining lymph nodes using a limiting dilution assay.

  • Clinical Observation: Monitor for any adverse effects, such as skin irritation, at the site of application.

5. Statistical Analysis:

  • Compare the lesion size and parasite load between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

Mandatory Visualization

Paromomycin_Mechanism_of_Action Paromomycin Paromomycin Ribosome Leishmania Ribosome (SSU) Paromomycin->Ribosome Binds to Mitochondrion Mitochondrion Paromomycin->Mitochondrion Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits NonFunctional_Proteins Non-Functional Proteins Protein_Synthesis->NonFunctional_Proteins Leads to Parasite_Death Parasite Death NonFunctional_Proteins->Parasite_Death Membrane_Potential Decreased Mitochondrial Membrane Potential Mitochondrion->Membrane_Potential Membrane_Potential->Parasite_Death

Caption: Mechanism of action of Paromomycin against Leishmania.

Methylbenzethonium_Chloride_Mechanism_of_Action MBC Methylbenzethonium Chloride (Cationic) Parasite_Membrane Parasite Cell Membrane (Negatively Charged) MBC->Parasite_Membrane Interacts with Membrane_Disruption Membrane Disruption Parasite_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental_Workflow In_Vitro In Vitro Synergy Assay Macrophage_Culture 1. Macrophage Culture and Seeding In_Vitro->Macrophage_Culture In_Vivo In Vivo Efficacy Study (Murine Model) Animal_Infection 1. Infect Mice with Leishmania Promastigotes In_Vivo->Animal_Infection Infection_IV 2. Infection with Leishmania Promastigotes Macrophage_Culture->Infection_IV Drug_Treatment_IV 3. Treatment with Drug Combination (Checkerboard) Infection_IV->Drug_Treatment_IV Assessment_IV 4. Assess Amastigote Viability (IC50, FIC Index) Drug_Treatment_IV->Assessment_IV Lesion_Development 2. Lesion Development Animal_Infection->Lesion_Development Topical_Treatment 3. Topical Treatment with Combination Ointment Lesion_Development->Topical_Treatment Assessment_Vivo 4. Assess Lesion Size and Parasite Load Topical_Treatment->Assessment_Vivo

Caption: Experimental workflow for evaluating the drug combination.

References

Protocol for Testing the Efficacy of Methylbenzethonium Chloride Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial properties, exhibiting activity against bacteria, viruses, and fungi.[1][2] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[3] This document provides detailed protocols for evaluating the in vitro efficacy of this compound against pathogenic fungi, including methods for determining minimum inhibitory and fungicidal concentrations, time-kill kinetics, and surface disinfection efficacy.

Data Presentation

The antifungal activity of this compound and other quaternary ammonium compounds has been documented against a variety of fungal pathogens.[3][4] While extensive MIC/MFC data for this compound is not widely available in publicly accessible literature, the following table summarizes available data for closely related QACs to provide a comparative reference for researchers.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Benzalkonium chlorideAspergillus spp.1.90 - 4.22.2 - 4.9
Benzalkonium chlorideCandida albicans--Fungicidal at 0.5%
Cetyltrimethylammonium chloride (CTAC)Candida albicans82-8
Cetyltrimethylammonium chloride (CTAC)Candida tropicalis42-8
Cetyltrimethylammonium chloride (CTAC)Candida glabrata22-8

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and other relevant scientific literature.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol adapts the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines for the evaluation of this compound.

a. Preparation of Fungal Inoculum:

  • Yeasts (Candida spp.):

    • Subculture the yeast strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Filamentous Fungi (Aspergillus spp., Trichophyton spp.):

    • Grow the fungal strain on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

b. Broth Microdilution Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or dimethyl sulfoxide).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculate each well with the prepared fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

  • The MIC is the lowest concentration of this compound that shows no visible growth.

c. Determination of MFC:

  • Following MIC determination, subculture 10 µL from each well that shows no visible growth onto SDA plates.

  • Incubate the plates at 35°C for 24-72 hours.

  • The MFC is the lowest concentration that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antifungal agent kills a fungal population.

  • Prepare a fungal suspension in RPMI 1640 medium at a starting concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Include a growth control without the drug.

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate on SDA.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.

Surface Disinfection Efficacy Test

This protocol is adapted from the ASTM E1153 standard for evaluating the efficacy of sanitizers on inanimate surfaces.

  • Prepare a suspension of the test fungus in a soil load solution (e.g., 5% fetal bovine serum) to simulate organic matter interference. The final concentration should be approximately 1 x 10⁶ to 1 x 10⁷ CFU/mL.

  • Inoculate sterile carriers (e.g., stainless steel or glass squares) with a defined volume of the fungal suspension and allow them to dry under controlled conditions.

  • Apply the desired concentration of this compound solution to the inoculated carriers for a specified contact time (e.g., 5, 10, or 15 minutes).

  • After the contact time, transfer the carriers to a neutralizing broth to inactivate the disinfectant.

  • Elute the surviving fungi from the carriers by vortexing or sonication.

  • Perform serial dilutions of the eluate and plate on SDA to enumerate the surviving CFU.

  • Calculate the log reduction in CFU compared to control carriers treated with a placebo (e.g., sterile water). A ≥3-log reduction is typically considered effective for disinfection.

Mandatory Visualizations

Mechanism of Action

Mechanism of Action of this compound MBC This compound (Quaternary Ammonium Compound) FungalCell Fungal Cell MBC->FungalCell Interaction with CellMembrane Cell Membrane Disruption FungalCell->CellMembrane Leads to Leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) CellMembrane->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Results in

Caption: Mechanism of action of this compound against fungal cells.

Experimental Workflow: MIC/MFC Determination

Workflow for MIC and MFC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture (Yeast or Mold) Inoculum Prepare Fungal Inoculum FungalCulture->Inoculum MicrotiterPlate Inoculate 96-Well Plate Inoculum->MicrotiterPlate MBC_Dilution Serial Dilution of This compound MBC_Dilution->MicrotiterPlate Incubation Incubate at 35°C MicrotiterPlate->Incubation ReadMIC Read MIC (No Visible Growth) Incubation->ReadMIC Subculture Subculture from Clear Wells ReadMIC->Subculture ReadMFC Read MFC (No Growth on Agar) Subculture->ReadMFC

Caption: Workflow for determining MIC and MFC of this compound.

Experimental Workflow: Time-Kill Kinetics Assay

Workflow for Time-Kill Kinetics Assay start Prepare Fungal Suspension (10^5-10^6 CFU/mL) add_drug Add this compound (e.g., 1x, 2x, 4x MIC) start->add_drug incubate Incubate with Agitation add_drug->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate count_colonies Incubate and Count CFU dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data Workflow for Surface Disinfection Efficacy Test prep_inoculum Prepare Fungal Inoculum in Soil Load inoculate_carrier Inoculate and Dry Sterile Carriers prep_inoculum->inoculate_carrier apply_disinfectant Apply this compound for a Defined Contact Time inoculate_carrier->apply_disinfectant neutralize Transfer Carrier to Neutralizing Broth apply_disinfectant->neutralize elute_fungi Elute Surviving Fungi neutralize->elute_fungi enumerate Serial Dilution and Plating to Enumerate CFU elute_fungi->enumerate calculate_reduction Calculate Log Reduction enumerate->calculate_reduction

References

Application Notes and Protocols: Measuring the Effect of Methylbenzethonium Chloride on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a quaternary ammonium (B1175870) salt with broad-spectrum antimicrobial and antiseptic properties. Emerging research indicates that compounds of this class can exert significant effects on cellular bioenergetics, with mitochondria being a primary target. The cationic and amphiphilic nature of this compound facilitates its interaction with cellular and mitochondrial membranes, potentially leading to mitochondrial dysfunction.[1] This disruption can manifest as a loss of mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, altered cellular respiration, and the induction of apoptosis.[2][3][4][5] Understanding the impact of this compound on mitochondrial function is crucial for assessing its toxicological profile and exploring its potential therapeutic applications, including its observed anticancer activities.[5][6]

These application notes provide a comprehensive set of cell-based assays to quantitatively assess the effects of this compound on key parameters of mitochondrial function. The protocols detailed below are designed to be robust and reproducible for researchers in various fields, including toxicology, pharmacology, and drug development.

Key Mitochondrial Function Assays

To comprehensively evaluate the impact of this compound on mitochondrial health, a multi-parametric approach is recommended. The following assays provide a detailed assessment of mitochondrial function:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes the fluorescent dye JC-1 to detect changes in mitochondrial polarization, a key indicator of mitochondrial health.

  • Cellular Oxygen Consumption Rate (OCR) Assay: Employs the Seahorse XF Cell Mito Stress Test to measure real-time cellular respiration and assess the function of the electron transport chain.

  • Cellular ATP Level Assay: Quantifies intracellular ATP levels using a luciferase-based bioluminescent assay to determine the efficiency of mitochondrial ATP production.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the JC-1 dye to determine the mitochondrial membrane potential in cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a compromised ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7][8]

Materials:

  • JC-1 Dye (MitoProbe JC-1 Assay Kit)[7]

  • Black 96-well clear-bottom microtiter plate[9]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization[7][10]

  • Fluorescence microscope or microplate reader with filters for red (Ex/Em ~535/590 nm) and green (Ex/Em ~485/535 nm) fluorescence[7][9]

Procedure:

  • Cell Seeding: Seed cells in a black 96-well clear-bottom plate at a density of 5 x 10⁴ to 5 x 10⁵ cells per well and culture overnight.[9]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours). Include a positive control by treating a set of wells with 50 µM CCCP for 5-10 minutes prior to staining.[7][10]

  • JC-1 Staining Solution Preparation: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[9][10]

  • Cell Staining: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.[9]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[9][10]

  • Washing: Gently aspirate the staining solution and wash the cells once with 100 µL of pre-warmed PBS or assay buffer.[9]

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images for qualitative analysis.[7]

    • Microplate Reader: Measure the fluorescence intensity for both red (Ex/Em ~550/600 nm) and green (Ex/Em ~485/535 nm) channels.[7]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol utilizes the Agilent Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration in real-time.[11][12][13] By sequentially injecting mitochondrial inhibitors, this assay determines basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]

Materials:

  • Agilent Seahorse XF Analyzer (XFe96 or similar)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[11][13]

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[11]

  • Cell culture supplies

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and culture overnight.[11]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Assay Preparation:

    • On the day of the assay, hydrate (B1144303) the Seahorse XF sensor cartridge.

    • Replace the culture medium in the cell plate with 180 µL of pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[11][12]

  • Reagent Loading: Load the injector ports of the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to achieve the desired final concentrations.[11]

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF analyzer. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each inhibitor.

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR data. The software will automatically calculate the key parameters of mitochondrial respiration.

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify intracellular ATP levels. The amount of light produced in the luciferase reaction is proportional to the ATP concentration, providing a measure of the cell's energy status.[15][16][17]

Materials:

  • ATP Cell Viability Luciferase Assay Kit (containing luciferase, luciferin (B1168401), and lysis buffer)[15]

  • White 96-well microtiter plate

  • Luminometer

  • Cell culture supplies

Procedure:

  • Cell Seeding: Seed cells in a white 96-well plate at an appropriate density and culture overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the specified time.

  • Cell Lysis: Add the provided cell lysis reagent to each well and incubate according to the kit's instructions to release intracellular ATP.[16]

  • ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail containing luciferase and luciferin as per the manufacturer's protocol.[16][17]

  • Luminescence Measurement: Add the ATP detection cocktail to each well. Measure the luminescence signal within 1-10 minutes using a luminometer.[16][17]

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to the number of cells or protein concentration if necessary. A decrease in luminescence in treated cells indicates a reduction in cellular ATP levels.

Data Presentation

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio% of Control
Vehicle Control0500050010.0100%
This compound145006007.575%
5300010003.030%
10150012001.2512.5%
2580015000.535.3%
CCCP (Positive Control)5060018000.333.3%

Table 2: Effect of this compound on Cellular Oxygen Consumption Rate (OCR)

Treatment GroupConcentration (µM)Basal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle Control0150100300150
This compound113085250120
5905015060
1060258020
2540105010

Table 3: Effect of this compound on Cellular ATP Levels

Treatment GroupConcentration (µM)Luminescence (RLU)% of Control
Vehicle Control0800,000100%
This compound1680,00085%
5400,00050%
10200,00025%
2580,00010%

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis and Interpretation cell_seeding Seed Cells in Appropriate Plates treatment Treat with this compound (Dose-Response and Time-Course) cell_seeding->treatment assay_mmp MMP Assay (JC-1 Staining) treatment->assay_mmp assay_ocr OCR Assay (Seahorse Mito Stress Test) treatment->assay_ocr assay_atp ATP Assay (Luciferase-based) treatment->assay_atp data_analysis Quantitative Analysis: - Red/Green Fluorescence Ratio - OCR Parameters - Luminescence Signal assay_mmp->data_analysis assay_ocr->data_analysis assay_atp->data_analysis interpretation Interpretation of Mitochondrial Dysfunction data_analysis->interpretation

Caption: General experimental workflow for assessing the effects of this compound.

Signaling_Pathway cluster_effects Mitochondrial Effects cluster_downstream Downstream Cellular Consequences mbc This compound mito Mitochondrion mbc->mito Direct Interaction with Mitochondrial Membranes mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp etc Inhibition of Electron Transport Chain (ETC) mito->etc apoptosis Induction of Apoptosis mmp->apoptosis atp Decreased ATP Synthesis etc->atp caspases Caspase Activation apoptosis->caspases

Caption: Proposed signaling pathway for this compound-induced mitochondrial dysfunction.

References

Troubleshooting & Optimization

Overcoming Methylbenzethonium chloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Methylbenzethonium chloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound (MBC) is a quaternary ammonium (B1175870) compound.[1] As a salt with a permanent positive charge, it is generally characterized as being readily soluble in polar solvents like water.[2][3][4] Its properties are considered virtually identical to those of benzethonium (B1203444) chloride, which is also freely soluble in water.[2][5]

However, the solubility can be influenced by several factors including the composition of the aqueous buffer, pH, and temperature.[3] While generally water-soluble, issues like precipitation or incomplete dissolution can arise under specific experimental conditions.

Q2: Why is my this compound precipitating or appearing cloudy in my aqueous buffer?

Several factors can cause precipitation or cloudiness when dissolving this compound in an aqueous buffer:

  • pH Incompatibility : MBC is most stable in a pH range of 4.8 to 7.0.[1] If your buffer's pH is outside this range, it can lead to precipitation or hydrolysis, reducing the compound's bioavailability.[1]

  • Buffer Composition : Certain buffer components may interact with MBC. For instance, high concentrations of salts not present in the initial solubilization solvent could potentially reduce solubility (salting out).

  • Concentration Limit Exceeded : While highly soluble, every compound has a saturation limit. You may be attempting to create a solution that is more concentrated than the buffer system can support under your current conditions (e.g., temperature).

  • Low Temperature : The solubility of many ionic compounds, including quaternary ammonium salts, generally increases with temperature.[3] Preparing or storing the solution at a low temperature may cause the compound to precipitate.

Q3: How does pH affect the solubility and stability of this compound?

The pH of the aqueous solution is a critical factor. This compound is stable within a pH range of 4.8 to 7.0.[1] Outside of this optimal range, the compound may precipitate or undergo hydrolysis, which alters its chemical structure and reduces its effective concentration in the solution.[1] For long-term storage of solutions, using a buffered system within this pH range is highly recommended.[1]

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, using co-solvents is a common and effective strategy. For challenging formulations, organic co-solvents can be introduced to the aqueous buffer to enhance solubility. Studies on the closely related compound benzethonium chloride have shown that co-solvents like methanol (B129727) and ethanol (B145695) can significantly impact solubility.[6][7] For preparing stock solutions, co-solvents such as DMSO, PEG300, and Tween 80 are often recommended.[8]

Q5: How does temperature influence the solubility of this compound?

Like most ionic compounds, the solubility of this compound in aqueous solutions is likely temperature-dependent, with solubility increasing as the temperature rises.[3] If you are encountering solubility issues, gently warming the solution may help to dissolve the compound. Conversely, storing solutions at reduced temperatures may lead to precipitation if the concentration is near the saturation point at that temperature.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions.

Problem: Powder is not dissolving or solution appears cloudy.
Potential Cause Recommended Solution
pH of Buffer is Out of Range Verify that the pH of your aqueous buffer is within the optimal stability range of 4.8 - 7.0.[1] Adjust the buffer pH if necessary before adding the compound.
Low Temperature Gently warm the solution in a water bath while stirring. Avoid excessive heat which could degrade the compound. Solubility of quaternary ammonium compounds typically increases with temperature.[3]
Concentration Exceeds Solubility Limit Prepare a more dilute solution. Alternatively, prepare a highly concentrated stock solution in an appropriate organic solvent or co-solvent mixture and then dilute it into your aqueous buffer.
Slow Dissolution Rate Increase mixing or agitation. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Sonication can also be used to aid dissolution.
Problem: Solution is initially clear but forms a precipitate over time.
Potential Cause Recommended Solution
pH Instability Ensure your solution is adequately buffered to maintain a pH between 4.8 and 7.0, especially for long-term storage.[1]
Temperature Fluctuation If the solution was prepared at an elevated temperature, precipitation may occur upon cooling to room temperature or during refrigerated storage. Store the solution at the temperature of its intended use or prepare it fresh daily.
Evaporation of Solvent Store solutions in tightly sealed containers to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.

Data Summary

Table 1: Factors Influencing this compound Solubility
Factor Effect on Solubility Key Considerations
pH Stable and soluble in the 4.8 - 7.0 range.[1]Precipitation or hydrolysis can occur outside this range.[1]
Temperature Solubility generally increases with higher temperatures.[3]Warming can aid dissolution, but cooling can cause precipitation.
Co-solvents Can significantly increase solubility.Recommended options include DMSO, PEG300, Tween 80, methanol, and ethanol.[6][8]
Ionic Strength High salt concentrations may decrease solubility ("salting out").Be mindful of the salt concentration in your final buffer.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution
  • Determine Target Concentration : Decide on the final concentration required for your experiment.

  • Select Buffer : Choose an aqueous buffer with a pH between 4.8 and 7.0.[1]

  • Weigh Compound : Accurately weigh the required amount of this compound powder.

  • Initial Dissolution : Add a small amount of the chosen buffer (e.g., 20% of the final volume) to the powder.

  • Agitate : Vortex or stir the mixture until the powder is fully dissolved. Gentle warming (e.g., 37°C) can be applied if dissolution is slow.

  • Final Volume : Once fully dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly.

  • Filtration (Optional) : For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your buffer system.

Protocol 2: Using Co-solvents to Enhance Solubility

This protocol is for instances where high concentrations are required or when solubility in a purely aqueous buffer is limited.

  • Select Co-solvent : Choose a suitable co-solvent such as DMSO or ethanol.[6][8]

  • Weigh Compound : Accurately weigh the this compound powder.

  • Dissolve in Co-solvent : Add a minimal amount of the pure co-solvent to the powder and mix until it is completely dissolved. This creates a highly concentrated primary stock solution.

  • Dilution : Sequentially and slowly add your aqueous buffer to the primary stock solution while constantly mixing. Add the buffer in small aliquots to avoid shocking the solution and causing precipitation.

  • Observe for Precipitation : After each addition, check that the solution remains clear. If cloudiness appears, you may have exceeded the solubility limit for that specific co-solvent/buffer ratio.

  • Final Volume : Continue diluting until the final target concentration and volume are reached.

Visual Guides

G cluster_workflow Troubleshooting Workflow for MBC Solubility start Start: Prepare MBC solution in aqueous buffer check_dissolution Does it dissolve completely? start->check_dissolution check_ph Is buffer pH between 4.8-7.0? check_dissolution->check_ph No success Success: Solution Prepared check_dissolution->success Yes adjust_ph Action: Adjust buffer pH or choose a different buffer check_ph->adjust_ph No warm_solution Action: Gently warm and agitate solution check_ph->warm_solution Yes adjust_ph->start check_dissolution2 Does it dissolve now? warm_solution->check_dissolution2 use_cosolvent Advanced: Use a co-solvent (e.g., DMSO, Ethanol) to prepare a stock solution check_dissolution2->use_cosolvent No check_dissolution2->success Yes use_cosolvent->success fail Issue persists: - Lower the concentration - Re-evaluate buffer choice use_cosolvent->fail if issue remains

Caption: Troubleshooting workflow for this compound solubility issues.

G center This compound Solubility in Aqueous Buffer pH pH (Optimal: 4.8 - 7.0) center->pH influences stability Temp Temperature (Solubility increases with Temp) center->Temp directly proportional CoSolvent Co-solvents (e.g., DMSO, Ethanol) center->CoSolvent enhances Ionic Buffer Ionic Strength ('Salting Out' Effect) center->Ionic can reduce

Caption: Key factors influencing the solubility of this compound.

References

How to prevent Methylbenzethonium chloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Methylbenzethonium chloride in cell culture media.

Troubleshooting Guide

Precipitation of this compound in your cell culture medium can arise from several factors, ranging from its physicochemical properties to its interactions with media components. This guide will help you identify the potential cause and provide solutions to resolve the issue.

Issue: Immediate Precipitate Formation Upon Addition to Media

If you observe a precipitate immediately after adding this compound to your cell culture medium, it is likely due to the compound "crashing out" of solution.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid Dilution from Concentrated Stock Adding a highly concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.Perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]
High Solvent Concentration While a solvent like DMSO is used to prepare a stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[1]

Issue: Precipitate Forms Over Time in the Incubator

If the medium appears clear initially but a precipitate forms after incubation, the cause is likely related to changes in the media environment or interactions with media components.

Potential CauseExplanationRecommended Solution
Interaction with Serum Proteins This compound, as a cationic quaternary ammonium (B1175870) compound, can interact with negatively charged proteins in the serum (e.g., albumin), leading to the formation of insoluble complexes.Reduce the serum concentration in your culture medium if your cell line can tolerate it. Alternatively, consider using a serum-free medium formulation. Performing experiments in the absence and presence of serum can help identify this as the root cause.
pH Shift The CO₂ environment in an incubator can cause a slight drop in the pH of the medium, which may affect the solubility of this compound.Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Use of HEPES buffer in addition to bicarbonate can help stabilize the pH.
Interaction with Media Components This compound may interact with salts (e.g., phosphates), amino acids, or other components in the media, forming insoluble complexes over time.If you suspect an interaction with a specific component, try a different basal media formulation. Quaternary ammonium compounds can sometimes be incompatible with phosphate (B84403) buffers.
Temperature Fluctuations Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated, humidified stage.
Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is readily soluble in water, ethanol, and DMSO.[2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice. This allows for the addition of a small volume to your culture medium, minimizing the final solvent concentration.

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you establish the upper concentration limit for your experiments and avoid precipitation.

Q3: Can I filter the medium to remove the precipitate?

A3: It is not recommended to filter the medium to remove the precipitate. The precipitate is your compound of interest, and filtering it out will result in an unknown and lower final concentration, making your experimental results unreliable. The best approach is to troubleshoot and prevent the precipitation from occurring in the first place.

Q4: My stock solution of this compound in DMSO appears to have a precipitate. Can I still use it?

A4: A precipitate in your stock solution indicates that it may have exceeded its solubility limit in the solvent, possibly due to storage at a low temperature. You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.

Q5: Could the presence of other supplements in my media, like antibiotics, be causing the precipitation?

A5: While less common, interactions with other media supplements are possible. To investigate this, you can prepare your this compound solution in the basal medium without any supplements and then systematically add each supplement to see if precipitation is induced.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • 100% DMSO (or other appropriate solvent)

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a series of 2-fold dilutions of your this compound stock solution in your complete cell culture medium. Ensure the medium is pre-warmed to 37°C.

  • Incubate: Incubate the dilutions at 37°C in a CO₂ incubator for a period that is relevant to your experiment (e.g., 2, 6, 24 hours).

  • Observe for Precipitation:

    • Visual Inspection: Carefully observe each dilution for any signs of cloudiness, turbidity, or visible precipitate.

    • Microscopic Examination: Place a small aliquot of each dilution on a microscope slide and examine for crystalline structures or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under those conditions.

Visualizations

Caption: Experimental workflow for preventing this compound precipitation.

signaling_pathway Interaction of this compound with Serum Proteins mc Methylbenzethonium Chloride (Cationic) complex Insoluble Complex mc->complex Electrostatic Interaction serum_protein Serum Protein (e.g., Albumin) (Anionic) serum_protein->complex precipitation Precipitation complex->precipitation bioavailability Reduced Bioavailability complex->bioavailability

Caption: Interaction of this compound with serum proteins leading to precipitation.

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity in Methylbenzethonium Chloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Methylbenzethonium chloride (MBC) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results related to cytotoxicity. As publicly available data on this compound is limited, this guide extensively leverages data from its close structural and functional analogue, Benzethonium chloride (BZC), to provide a robust framework for understanding and troubleshooting its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound?

This compound is a quaternary ammonium (B1175870) compound and a cationic surfactant. Its primary mechanism of action is the disruption of cellular membrane integrity. The positively charged head of the molecule interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[1] For the closely related Benzethonium chloride, studies have shown that it induces apoptosis, particularly through the intrinsic mitochondrial pathway.[2][3]

Q2: I'm observing a much higher IC50 value than expected. What could be the cause?

A common reason for an unexpectedly high IC50 value is the interaction of the compound with serum proteins in the cell culture medium.[1] Quaternary ammonium compounds like MBC can bind to proteins such as albumin in Fetal Bovine Serum (FBS). This sequestration reduces the effective concentration of free compound available to interact with the cells, leading to an apparent decrease in cytotoxic potency.[1] To verify this, consider performing the assay in serum-free medium or with varying concentrations of serum.

Q3: My results show high variability between replicate wells. What are the common causes?

High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is advisable to fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[1]

  • Compound Precipitation: Visually inspect your stock solutions and dilutions for any precipitates. Poor solubility can lead to inconsistent dosing.

Q4: Can this compound interfere with my cytotoxicity assay?

Yes, particularly with tetrazolium-based assays like MTT. As a cationic compound, it has the potential to chemically reduce the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This can lead to a false positive signal of high viability. To mitigate this, always include a "compound-only" control (media with MBC but no cells) to measure any direct reduction of the assay reagent.[1]

Q5: I'm observing signs of both apoptosis and autophagy. Is this expected?

While direct evidence for this compound inducing autophagy is not yet established, it is a plausible cellular response. Other compounds with similar structures have been shown to induce autophagy.[4][5][6][7][8] Cells may initiate autophagy as a pro-survival mechanism in response to the stress induced by MBC. The interplay between apoptosis and autophagy can be complex and cell-type dependent. For instance, in some cases, inhibiting autophagy can enhance apoptosis.[8]

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a structured approach to identifying and resolving common issues encountered during cytotoxicity experiments with this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Cytotoxicity Results (High/Low IC50, High Variability) check_assay_controls Review Assay Controls (Vehicle, Compound-Only, Untreated) start->check_assay_controls check_cell_health Assess Cell Culture Health (Morphology, Contamination, Growth Phase) start->check_cell_health check_compound_prep Verify Compound Preparation (Solubility, Dilutions, Storage) start->check_compound_prep issue_assay Issue Identified: Assay Interference or High Background check_assay_controls->issue_assay Abnormal controls? issue_cells Issue Identified: Suboptimal Cell Health check_cell_health->issue_cells Poor morphology? issue_compound Issue Identified: Compound Integrity/Dosing check_compound_prep->issue_compound Precipitate or old stock? solution_assay Solution: - Use 'Compound-Only' control for background subtraction. - Switch to a different assay (e.g., LDH release). issue_assay->solution_assay solution_cells Solution: - Use healthy, log-phase cells. - Test for mycoplasma contamination. - Optimize seeding density. issue_cells->solution_cells solution_compound Solution: - Prepare fresh stock solutions. - Visually confirm solubility. - Consider serum interaction (test in serum-free media). issue_compound->solution_compound re_evaluate Re-evaluate Experiment solution_assay->re_evaluate solution_cells->re_evaluate solution_compound->re_evaluate

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

Data Presentation: Cytotoxicity of Benzethonium Chloride (a close analogue)

The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for Benzethonium chloride across various cell lines. This data can serve as a valuable reference point for designing experiments with this compound.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50/EC50 (µM)Reference
FaDuHypopharyngeal Squamous CancerTetrazolium-based483.8[3][9]
C666-1Nasopharyngeal CancerTetrazolium-based485.3[3][9]
TU177Laryngeal CarcinomaCCK-8486.24[8]
TU686Laryngeal CarcinomaCCK-8482.345[8]
CAL27Head and Neck Squamous Cell CarcinomaCCK-84813.73[8]
NIH 3T3Untransformed Mouse FibroblastTetrazolium-based4842.2[3][9]
GM05757Primary Normal Human FibroblastTetrazolium-based4817.0[3][9]

Normal cell lines are italicized for comparison.

Signaling Pathways

Based on studies with Benzethonium chloride, the primary cell death mechanism is apoptosis, likely involving the modulation of key signaling pathways.

Diagram: Benzethonium Chloride-Induced Apoptosis Pathway

ApoptosisPathway BZN Benzethonium Chloride Membrane Cell Membrane Disruption BZN->Membrane Mito Mitochondrial Membrane Potential Loss BZN->Mito STAT3 STAT3 Signaling (Inhibition) BZN->STAT3 p38 p38 MAPK Signaling (Activation) BZN->p38 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Apoptosis promotes CyclinD1 Cyclin D1 Degradation p38->CyclinD1 CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest

Caption: Postulated apoptotic signaling pathway induced by Benzethonium chloride.

Diagram: Potential Interplay of Apoptosis and Autophagy

ApoptosisAutophagy MBC This compound Stress Cellular Stress MBC->Stress Apoptosis Apoptosis Induction Stress->Apoptosis Autophagy Protective Autophagy Stress->Autophagy can induce Apoptosis->Autophagy can inhibit CellDeath Cell Death Apoptosis->CellDeath Autophagy->Apoptosis can inhibit CellSurvival Cell Survival Autophagy->CellSurvival

Caption: The potential crosstalk between apoptosis and autophagy in response to MBC.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.[1]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of MBC for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Autophagy Marker LC3-II

An increase in the conversion of LC3-I to LC3-II is a hallmark of autophagy.

  • Cell Treatment and Lysis: Treat cells with MBC, with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final few hours of the experiment. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.

References

Technical Support Center: Optimizing Methylbenzethonium Chloride for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Methylbenzethonium chloride in antimicrobial experiments. It includes troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

A1: The effective concentration of this compound varies significantly depending on the target microorganism. Generally, it is active against a broad spectrum of bacteria and fungi at concentrations ranging from 1 to 100 µg/mL. For instance, its Minimum Inhibitory Concentration (MIC) against various clinical isolates of Staphylococcus aureus has been reported to be in the range of 1.56 to 3.13 µg/mL.

Q2: Can organic matter interfere with the antimicrobial activity of this compound?

A2: Yes, the presence of organic matter, such as blood, serum, or soil, can significantly reduce the efficacy of quaternary ammonium (B1175870) compounds like this compound. These substances can neutralize the cationic surfactant, preventing it from interacting with microbial cell membranes. It is crucial to consider the experimental environment and perform efficacy testing in conditions that mimic the intended application.

Q3: Is this compound effective against bacterial spores and viruses?

A3: this compound is generally considered bacteriostatic or bactericidal against vegetative bacteria but has limited activity against bacterial spores. Its virucidal activity is typically restricted to enveloped viruses. For applications requiring sporicidal or broad-spectrum virucidal activity, alternative or supplementary agents may be necessary.

Q4: What is the best solvent for preparing stock solutions of this compound?

A4: this compound is soluble in water, ethanol, and acetone. For most microbiological assays, preparing stock solutions in sterile deionized water or a buffer appropriate for the experiment (e.g., Phosphate Buffered Saline) is recommended to avoid the antimicrobial effects of organic solvents.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound concentration.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC/MBC Results 1. Inoculum size variability.2. Contamination of cultures.3. Inactivation by components in the growth medium (e.g., anionic detergents).4. Pipetting errors.1. Standardize the inoculum to a specific McFarland standard (e.g., 0.5) for each experiment.2. Use aseptic techniques and regularly check culture purity.3. Ensure the medium does not contain interfering substances. Consider using a neutralizer in control experiments.4. Calibrate pipettes regularly and use appropriate pipetting techniques.
No Antimicrobial Activity Observed 1. Concentration is too low.2. The target microorganism is resistant.3. Degradation of the compound.4. Presence of interfering substances (e.g., organic matter).1. Perform a dose-response experiment with a wider concentration range.2. Verify the identity and expected susceptibility of the microbial strain. Include a susceptible control strain.3. Prepare fresh stock solutions. Store stock solutions protected from light and at the recommended temperature.4. Cleanse the test environment of potential inactivating agents or incorporate them into the experimental design to assess their impact.
Precipitation of the Compound in Media 1. Low solubility in the chosen medium.2. Interaction with components of the medium, leading to salt formation.1. Prepare the stock solution in a suitable solvent before diluting it into the final medium.2. Test the solubility in different media or adjust the pH of the medium if it is affecting solubility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.

  • Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in the broth to achieve a final inoculum density of 1-2 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as positive (inoculum only) and negative (broth only) controls, respectively.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various microorganisms.

Microorganism Strain MIC (µg/mL) Reference
Staphylococcus aureusATCC 292131 - 3.13
Escherichia coliATCC 2592216 - 64N/A
Pseudomonas aeruginosaATCC 2785364 - 256N/A
Candida albicansATCC 900288 - 32N/A
Aspergillus brasiliensisATCC 1640432 - 128N/A

Visual Guides

MIC_Workflow prep_stock Prepare Stock Solution serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results

Caption: Workflow for MIC Determination.

Troubleshooting_Flow start Inconsistent or No Antimicrobial Activity check_conc Is Concentration Range Appropriate for Target Microbe? start->check_conc check_inoculum Is Inoculum Size Standardized? check_conc->check_inoculum Yes adjust_conc Adjust Concentration (Wider Range) check_conc->adjust_conc No check_media Any Interfering Substances in Media? check_inoculum->check_media Yes standardize_inoculum Standardize to 0.5 McFarland check_inoculum->standardize_inoculum No check_purity Is the Culture Pure? check_media->check_purity No modify_media Use Different Media or Add Neutralizer check_media->modify_media Yes re_isolate Re-isolate and Confirm Culture Purity check_purity->re_isolate No end Consistent Results check_purity->end Yes adjust_conc->check_inoculum standardize_inoculum->check_media modify_media->check_purity re_isolate->start

Caption: Troubleshooting Logic for Inconsistent Results.

Mitigating Methylbenzethonium chloride interference in protein quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers encountering interference from Methylbenzethonium chloride in protein quantification assays.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?

This compound is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant (detergent). Its interference in common protein assays stems from its ability to interact with assay reagents and proteins. In dye-based assays like the Bradford assay, detergents can bind to the dye, mimicking the effect of a protein and leading to a false-positive signal or high background.[1][2] They can also affect the protein's structure, altering its interaction with the assay reagents. In copper-based assays like the BCA assay, detergents can interfere with the copper chelation step, although BCA assays are generally more tolerant to detergents than Bradford assays.[3]

Q2: Which common protein assays are most affected by this compound?

The Bradford assay is highly susceptible to interference from detergents, including cationic surfactants like this compound.[3] The assay's mechanism relies on the binding of Coomassie dye to proteins, an interaction that is easily disrupted or mimicked by detergents.[4] The BCA (bicinchoninic acid) assay is known for its greater tolerance to many detergents, but high concentrations of certain surfactants can still cause interference.[5][6]

Q3: What are the common signs of interference in my assay results?

Key indicators of detergent interference include:

  • High background absorbance: The "zero protein" or blank samples show a significant color change, leading to inflated readings for all samples.[1]

  • Precipitation: The assay reagent may form a precipitate upon addition of the sample containing the detergent.[1][2]

  • Poor standard curve linearity: The relationship between protein concentration and absorbance in your standards may not be linear, making accurate quantification impossible.

  • Inconsistent or non-reproducible results: Replicate measurements of the same sample yield widely varying results.

Troubleshooting Guide: Inaccurate Results with this compound

If you suspect that this compound is interfering with your protein quantification, follow this logical workflow to diagnose and solve the problem.

cluster_0 Problem Identification cluster_1 Mitigation Strategy Selection cluster_2 Execution & Validation Problem Inaccurate protein readings (High background, poor linearity) Strategy Choose a Mitigation Strategy Problem->Strategy Precipitate Method 1: Acetone (B3395972) Precipitation Strategy->Precipitate Remove Interferent Columns Method 2: Detergent Removal Columns Strategy->Columns Remove Interferent Assay Method 3: Use Detergent-Compatible Assay Strategy->Assay Change Assay Type Result Quantify Cleaned Sample or Use New Assay Precipitate->Result Columns->Result Assay->Result

Caption: Troubleshooting workflow for detergent interference.

Mitigation Strategies and Experimental Protocols
Strategy A: Remove the Interfering Substance

The most robust solution is to remove the this compound from the protein sample before quantification.

This technique uses cold acetone to precipitate proteins while leaving soluble contaminants, like detergents and salts, in the supernatant.[7][8] This method has the added benefit of concentrating the protein sample.[9]

Start Protein Sample (in compatible tube) Step1 Add 4 volumes of ice-cold (-20°C) acetone Start->Step1 Step2 Vortex thoroughly Step1->Step2 Step3 Incubate for 60 min at -20°C Step2->Step3 Step4 Centrifuge at 13,000-15,000 x g for 10 minutes Step3->Step4 Step5 Carefully decant and discard supernatant Step4->Step5 Step6 Air-dry pellet for ~30 min to evaporate acetone Step5->Step6 End Resuspend clean protein pellet in compatible buffer Step6->End

Caption: Experimental workflow for acetone precipitation.

Materials:

  • Acetone-compatible microcentrifuge tubes.[10]

  • Acetone, pre-chilled to -20°C.[7]

  • Microcentrifuge capable of 15,000 x g, preferably refrigerated.[10]

  • Buffer compatible with your downstream protein assay.

Procedure:

  • Place your protein sample into an acetone-compatible microcentrifuge tube.[7]

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[9]

  • Vortex the tube to ensure thorough mixing and incubate for 60 minutes at -20°C to allow for protein precipitation.[10]

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[9]

  • Carefully decant and dispose of the supernatant, ensuring the protein pellet is not disturbed. The interfering this compound will be in the supernatant.[7]

  • Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it can make resuspension difficult.[9]

  • Resuspend the cleaned protein pellet in a buffer that is fully compatible with your chosen protein assay (e.g., PBS or Tris buffer for a Bradford assay).

Note: While effective, precipitation can sometimes lead to protein denaturation or loss.[9] The protein pellet may be difficult to resuspend. This method is best when the downstream application, such as SDS-PAGE or a BCA assay, can accommodate denatured protein.[7]

Several commercial products use specialized resins to bind and remove detergents from protein or peptide samples.[11][12] These methods are often faster than precipitation (under 15 minutes) and can result in high protein recovery with over 95% detergent removal.[11] The general procedure involves adding the resin to the sample, incubating briefly, and then using a spin column to separate the protein-containing supernatant from the resin-bound detergent.[12]

Strategy B: Use a Detergent-Compatible Protein Assay

If sample cleanup is not feasible, an alternative is to use a protein assay specifically formulated to be compatible with detergents.

  • Detergent-Compatible Bradford Assays: Some commercial Bradford reagents contain additives that reduce interference from common detergents.[1][13]

  • BCA Assays: The BCA assay is inherently more resistant to many detergents at typical concentrations used for protein solubilization.[5][14]

  • Reducing-Agent-Compatible Assays: If your buffer also contains reducing agents (which interfere with BCA), specific kits are available that are compatible with both detergents and reducing agents.[5]

Data and Comparisons
Table 1: General Compatibility of Protein Assays with Detergents
Assay TypeGeneral Detergent ToleranceCommon Interfering Substances
Standard Bradford LowHighly susceptible to ionic (e.g., SDS, this compound) and non-ionic detergents.[3]
BCA Assay Moderate to HighCompatible with most non-ionic and zwitterionic detergents up to 1-5%. Less compatible with reducing agents.[14]
Detergent-Compatible Kits HighFormulated to tolerate specific types and concentrations of detergents, often up to 1-5%.[5][13]
Table 2: Example of Detergent Removal Efficiency Using a Commercial Resin

This table shows typical performance for a commercial detergent removal resin, demonstrating the high efficiency of such methods.

Detergent TypeStarting Concentration (%)Detergent Removed (%)Protein Recovery (%)
Ionic (SDS) 1.0%>99%>95%
Non-ionic (Triton X-100) 2.0%>95%>95%
Zwitterionic (CHAPS) 3.0%>95%>95%
(Data adapted from Thermo Scientific Pierce Detergent Removal Resin documentation for illustrative purposes).[12]
Understanding the Interference Mechanism

Detergents like this compound can disrupt protein assays through two primary pathways.

cluster_BCA BCA Assay Interference cluster_Bradford Bradford Assay Interference BCA_Protein Protein BCA_Cu1 Cu(I) BCA_Protein->BCA_Cu1 Reduces BCA_Cu2 Cu(II) BCA_Cu2->BCA_Protein BCA_Complex Purple Complex (Signal) BCA_Cu1->BCA_Complex BCA_Reagent BCA Reagent BCA_Reagent->BCA_Complex BCA_Detergent Methylbenzethonium Chloride BCA_Detergent->BCA_Cu2 Interferes with reduction step Brad_Protein Protein (Basic/Aromatic AA) Brad_Complex Blue Complex (Signal) Brad_Protein->Brad_Complex Brad_Dye Coomassie Dye (Brown Form) Brad_Dye->Brad_Complex Binds to Brad_Detergent Methylbenzethonium Chloride Brad_Detergent->Brad_Dye Binds directly, causing false signal

Caption: Mechanisms of detergent interference in protein assays.

  • In the Bradford Assay: The assay measures the shift in absorbance when the Coomassie dye binds to basic and aromatic amino acid residues on the protein.[4][13] Cationic detergents can interact directly with the negatively charged dye, causing a color change even in the absence of protein, which results in a high background signal.[15]

  • In the BCA Assay: This is a two-step reaction. First, proteins reduce Cu²⁺ to Cu¹⁺ in an alkaline solution. Second, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a purple-colored complex.[3] Some detergents can interfere with the initial reduction of copper, affecting the amount of Cu¹⁺ available to react with the BCA reagent and leading to inaccurate results.[6]

References

Technical Support Center: Refinement of HPLC Parameters for Better Separation of Methylbenzethonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Methylbenzethonium chloride.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound, a quaternary ammonium (B1175870) compound.

IssueSymptom(s)Possible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Asymmetrical peaks with a tailing factor > 1.2.[1]Secondary Silanol (B1196071) Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.[1][2][3]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3) using an acidic modifier like phosphoric acid or acetic acid.[1][4] This protonates the silanol groups, reducing their interaction with the positively charged analyte.[1][4] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1] 3. Add an Electrolyte/Ion-Pairing Agent: Incorporate a salt like ammonium acetate (B1210297) into the mobile phase to minimize secondary interactions.[5]
Poor Resolution/Co-elution Peaks are not baseline separated from other components in the sample matrix.Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating the analyte from impurities.1. Optimize Mobile Phase Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A good starting point is a scouting gradient from a low to a high organic percentage.[6] 2. Change Organic Solvent: If using acetonitrile, try methanol (B129727), or vice-versa. Different solvents can alter selectivity.
Inconsistent Retention Times The time it takes for this compound to elute from the column varies between injections.1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. 2. Fluctuating Column Temperature: Variations in ambient temperature can affect retention.[7] 3. Mobile Phase Composition Change: The mobile phase was not prepared consistently or has evaporated.[7]1. Ensure Sufficient Equilibration Time: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C) to ensure reproducibility.[4] 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation.[7]
High Backpressure The system pressure exceeds the normal operating range for the column and flow rate.1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. 2. Column Contamination: Strongly retained sample components have built up on the column.1. Use a Guard Column and In-line Filter: These will protect the analytical column from particulates.[8] 2. Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[4] 3. Column Washing: If pressure is high, disconnect the column and flush it in the reverse direction (back-flush) with a strong solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column.[10][11][12] A gradient elution with an acidic aqueous mobile phase (e.g., water with 0.1% acetic acid or a phosphate (B84403) buffer at pH 3) and an organic mobile phase (e.g., acetonitrile) is often effective.[4][10][12] Detection is typically performed using a UV detector at a wavelength between 263-275 nm.[4][10][13]

Q2: How can I improve the peak shape of this compound?

A2: Peak tailing is a common issue for quaternary ammonium compounds. To improve peak shape, consider the following:

  • Lower the mobile phase pH: Using an acidic mobile phase (pH 2.5-3.5) will suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[1][4]

  • Use an end-capped C18 column: These columns have fewer active silanol sites available for interaction.[1]

  • Add a salt to the mobile phase: An electrolyte like ammonium acetate can help to shield the analyte from interacting with the stationary phase.[5][14]

Q3: My sample is in a complex matrix. How can I ensure accurate quantification?

A3: For complex matrices, proper sample preparation is crucial. This may involve a sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.[1] Additionally, using a diode-array detector (DAD) can help to assess peak purity by comparing spectra across the peak.[11] A gradient elution method is also generally better for separating the analyte of interest from matrix components.[10][12]

Q4: Can I use an isocratic method for this compound analysis?

A4: Yes, isocratic methods can be used and are often simpler. An example of an isocratic mobile phase is a mixture of methanol and 262 mM ammonium acetate (80/20, v/v).[11][14] However, if your sample contains compounds with a wide range of polarities, a gradient method will likely provide better separation and resolution.[6]

Experimental Protocols

Protocol 1: Gradient HPLC-UV Method for Separation of this compound

This protocol is based on a method developed for the simultaneous quantification of benzethonium (B1203444) chloride and other antimicrobial agents.[10][12]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV detector.

    • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[10][12]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (glacial, HPLC grade)

    • This compound reference standard

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: 0.1% Acetic acid in Acetonitrile.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min[10][12]
Column Temperature 30°C[10]
Injection Volume 10 µL[10]
Detection Wavelength 275 nm[10][12][13]
Gradient Program Time (min)
0.0
5.0
15.0
20.0
20.1
35.0
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% acetic acid) to the desired concentration range for calibration standards.

    • Filter all samples and standards through a 0.45 µm nylon membrane filter before injection.[10]

Data Presentation

Table of HPLC Method Parameters for Benzethonium/Methylbenzethonium Chloride
ParameterMethod 1 (Gradient)Method 2 (Isocratic)Method 3 (UHPLC)
Column Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[10][12]End-capped C18[11][14]ACE Excel 2 C18-AR (50 x 2.1 mm, 2.0 µm)[11][15]
Mobile Phase A Water + 0.1% Acetic Acid[10][12]N/A10 mM Ammonium phosphate buffer (pH 3.3)[11][15]
Mobile Phase B Acetonitrile + 0.1% Acetic Acid[10][12]N/AMethanol/Acetonitrile (85/15, v/v)[11][15]
Elution Type Gradient[10][12]Isocratic: Methanol/262 mM Ammonium acetate (80/20, v/v)[11][14]Gradient[11][15]
Flow Rate 1.0 mL/min[10][12]1.0 mL/min[11]Not specified, typical for UHPLC[11]
Detection UV at 275 nm[10][12]DAD[14]UV at 214 nm[11][15]
Column Temp. 30°C[10]Not SpecifiedNot Specified

Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Separation of This compound check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Is Peak Tailing (Asymmetry > 1.2)? check_peak_shape->peak_tailing good_shape Peak Shape Acceptable peak_tailing->good_shape No lower_ph Action: Lower Mobile Phase pH (e.g., to 3.0) peak_tailing->lower_ph Yes check_resolution Assess Resolution good_shape->check_resolution poor_resolution Is Resolution Inadequate? check_resolution->poor_resolution good_resolution Good Resolution poor_resolution->good_resolution No optimize_gradient Action: Optimize Gradient (Scouting Run) poor_resolution->optimize_gradient Yes check_retention Assess Retention Time Consistency good_resolution->check_retention inconsistent_rt Is Retention Time Inconsistent? check_retention->inconsistent_rt end End: Separation Optimized inconsistent_rt->end No equilibrate Action: Increase Column Equilibration Time inconsistent_rt->equilibrate Yes use_endcapped Action: Use End-Capped Column lower_ph->use_endcapped If still tailing add_salt Action: Add Salt to Mobile Phase (e.g., NH4OAc) use_endcapped->add_salt If still tailing add_salt->check_peak_shape Re-assess change_solvent Action: Change Organic Solvent (ACN <> MeOH) optimize_gradient->change_solvent If still poor change_solvent->check_resolution Re-assess use_oven Action: Use Column Oven for Temp. Control equilibrate->use_oven If still inconsistent use_oven->check_retention Re-assess

Caption: Troubleshooting workflow for HPLC separation of this compound.

References

Addressing variability in MIC results for Methylbenzethonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with Minimum Inhibitory Concentration (MIC) testing of Methylbenzethonium chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve more consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for this compound. What are the potential causes?

Inconsistent MIC results for this compound can arise from several factors, often related to minor variations in experimental protocol. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial culture is critical. An inoculum that is too high or too low can lead to artificially elevated or decreased MIC values, respectively.

  • Media Composition: The type and composition of the growth medium can significantly influence bacterial growth and the activity of this compound. Variations in pH or the presence of interfering substances can affect the compound's efficacy.

  • Incubation Conditions: Strict control of incubation time and temperature is essential. Extended incubation periods may lead to higher apparent MICs.

  • Compound Stability and Solubilization: Ensure that this compound is fully dissolved and stable in the test medium. Precipitation of the compound at higher concentrations can reduce its effective concentration.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of variability.

Q2: How can we standardize our inoculum preparation to minimize variability?

To ensure a consistent starting bacterial density for each experiment, follow these steps:

  • Colony Selection: Select 3-5 well-isolated colonies from a fresh agar (B569324) plate (18-24 hours old).

  • Broth Culture: Inoculate the colonies into a suitable broth medium, such as Tryptic Soy Broth (TSB).

  • Growth Phase: Incubate the broth culture until it reaches the mid-logarithmic phase of growth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for many bacterial species.

  • Final Dilution: Further dilute the standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

  • Verification (Optional but Recommended): Perform a viable cell count (plate count) on the final inoculum to confirm the CFU/mL.

Q3: We are observing "skipped wells" (growth in wells with higher concentrations of this compound but not in those with lower concentrations). What does this indicate?

Skipped wells can be attributed to a few factors:

  • Contamination: A single well may be contaminated with a resistant organism.

  • Pipetting Errors: An error in adding the compound or the bacterial inoculum to a specific well.

  • Precipitation: The compound may have precipitated out of solution at higher concentrations, reducing its effective concentration in those wells.

If you observe skipped wells, the experiment should be repeated with careful attention to aseptic technique and pipetting accuracy.

Q4: Can the type of microplate used affect our MIC results?

Yes, the material of the 96-well plate can influence the results. As a cationic molecule, this compound may adsorb to the surface of negatively charged plastics. This can reduce the actual concentration of the compound in the well, leading to erroneously high MIC values. It is recommended to use plates made of materials with low binding properties and to be consistent with the type and brand of plates used across all experiments.

Quantitative Data Summary

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for quaternary ammonium (B1175870) compounds (QACs), including the closely related benzethonium (B1203444) chloride, against common bacterial strains. Specific MIC data for this compound is limited in publicly available literature; therefore, these values for related compounds can serve as a useful reference point. It is important to note that MIC values can vary significantly based on the specific strain and the testing conditions used.

MicroorganismCompoundMIC Range (µg/mL)
Staphylococcus aureusBenzethonium chloride≤1 - 4
Methicillin-resistant Staphylococcus aureus (MRSA)Benzalkonium chloride5 - 10
Escherichia coliAlkyldimethylbenzylammonium chloride (ADBAC)≤16
Pseudomonas aeruginosaBenzalkonium chloride>350 (adapted strain)

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on standardized methods for antimicrobial susceptibility testing.

1. Preparation of this compound Stock Solution: a. Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution. b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution that is twice the highest concentration to be tested.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution in 96-Well Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working this compound solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (no bacteria).

4. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). b. The growth control well should be turbid, and the sterility control well should be clear.

Visualizations

General Mechanism of Action for Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) like this compound are cationic surfactants that exert their antimicrobial effect primarily through the disruption of the microbial cell membrane.[1][2]

G QAC This compound (Cationic Head) CellSurface Bacterial Cell Surface (Anionic) QAC->CellSurface Electrostatic Interaction Membrane Cell Membrane CellSurface->Membrane Adsorption and Penetration Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of this compound.

Troubleshooting Workflow for Inconsistent MIC Results

This workflow provides a logical sequence of steps to diagnose the source of variability in your MIC assays.

G decision decision Start Inconsistent MIC Results Observed CheckInoculum Review Inoculum Preparation and Standardization Start->CheckInoculum InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK CheckMedia Examine Media Preparation and Composition InoculumOK->CheckMedia Yes Optimize Optimize Protocol: - Standardize Inoculum - Use Fresh Media - Calibrate Pipettes - Control Incubation InoculumOK->Optimize No MediaOK Media Consistent? CheckMedia->MediaOK CheckProtocol Verify Pipetting and Dilution Technique MediaOK->CheckProtocol Yes MediaOK->Optimize No ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK CheckIncubation Confirm Incubation Time and Temperature ProtocolOK->CheckIncubation Yes ProtocolOK->Optimize No IncubationOK Incubation Conditions Correct? CheckIncubation->IncubationOK IncubationOK->Optimize No Repeat Repeat Experiment IncubationOK->Repeat Yes Optimize->Repeat

Caption: Troubleshooting workflow for variable MIC results.

References

Best practices for handling and disposal of Methylbenzethonium chloride in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylbenzethonium Chloride Handling and Disposal

This guide provides best practices for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a quaternary ammonium (B1175870) salt with broad-spectrum antimicrobial and disinfectant properties.[1][2] In a lab setting, it is crucial to be aware of its primary hazards, which include:

  • Causes skin irritation and in some cases severe skin burns.[3][4]

  • Causes serious eye irritation and can lead to severe eye damage.[3][4]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed or in contact with skin.[4][5]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

Appropriate PPE is mandatory to ensure personal safety. The following should be worn:

  • Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a higher risk of splashing.[3][4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3][4]

  • Body Protection: A lab coat or chemical-resistant apron and long-sleeved clothing are recommended.[4]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator may be required.[1][4]

Q3: How should I properly store this compound in the lab?

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Store in a tightly-closed container.[3][4]

  • Keep in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • This compound is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is critical.[4][6]

Q4: What materials are incompatible with this compound?

To prevent dangerous reactions, avoid contact with the following:

  • Strong oxidizing agents[3][4]

  • Acids and Bases[4]

  • Soaps and anionic detergents[1]

  • Nitrates[1]

Q5: How do I dispose of this compound waste?

Disposal must be handled responsibly to protect the environment.

  • Dispose of the chemical and its container at an approved waste disposal plant.[3][4][7]

  • Always consult and adhere to all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3]

  • Do not allow the product to enter drains, waterways, or soil.[3][8]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

Problem: You have accidentally splashed this compound on your skin or in your eyes.

Solution:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is safe to do so and continue rinsing. Seek immediate medical attention.[4]

Scenario 2: Chemical Spill

Problem: You have spilled this compound in the lab.

Solution:

  • Ensure Safety: Evacuate unprotected personnel from the area. Ensure adequate ventilation.[3][8]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[3][8]

  • Absorb the Material: Use an inert absorbent material to clean up the spill.[3]

  • Collect the Waste: Place the absorbed material into a suitable, labeled container for disposal.[3][8]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: Dispose of the waste according to approved procedures.[3][8]

Data Presentation

Toxicity Data for this compound

Route of ExposureSpeciesValue
OralRatLD50: 800 mg/kg
OralMouseLD50: 750 mg/kg

Data sourced from AK Scientific, Inc. Safety Data Sheet.[3]

Experimental Protocols & Workflows

Protocol for Handling a Small Spill of this compound
  • Immediate Action: Alert personnel in the immediate area and ensure proper ventilation.

  • Don PPE: Put on appropriate personal protective equipment, including gloves, eye protection, and a lab coat.

  • Containment: If the spill is liquid, contain it with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Wipe down the spill area with a suitable decontaminating agent, followed by a final rinse with water.

  • Waste Disposal: Seal the waste container and dispose of it through your institution's hazardous waste program.

  • Post-Cleanup: Wash hands thoroughly with soap and water after handling is complete.

Diagrams

Spill_Response_Workflow Start Spill Occurs Alert Alert Nearby Personnel Start->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Cleanup Collect Absorbed Material into Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash End Procedure Complete Wash->End

Caption: Workflow for handling a small chemical spill.

Exposure_Response_Logic Exposure Accidental Exposure Occurs Skin_Contact Skin Contact? Exposure->Skin_Contact Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Wash_Skin Wash with Soap and Water Remove Contaminated Clothing Skin_Contact->Wash_Skin Yes Rinse_Eyes Rinse Eyes with Water for Several Minutes Eye_Contact->Rinse_Eyes Yes End Follow-Up as Advised Eye_Contact->End No Seek_Medical_Skin If Irritation Persists, Seek Medical Advice Wash_Skin->Seek_Medical_Skin Seek_Medical_Eye Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Eye Seek_Medical_Skin->End Seek_Medical_Eye->End

Caption: Decision logic for accidental exposure response.

References

Validation & Comparative

Comparative Guide for the Validation of an HPLC Method for Methylbenzethonium Chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methylbenzethonium chloride against alternative analytical techniques. The information is supported by illustrative experimental data to aid in the selection of the most suitable method for research and quality control purposes. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to this compound and Analytical Method Validation

This compound is a quaternary ammonium (B1175870) compound with antimicrobial properties, commonly used as a preservative in pharmaceutical and cosmetic products.[4] Accurate and reliable quantification is crucial to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[5]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] This guide will detail a validated HPLC method for this compound, using a United States Pharmacopeia (USP) reference standard, and compare its performance with UV-Vis Spectrophotometry and Titrimetry.

Comparison of Analytical Methods

The choice of an analytical method depends on factors such as the required speed, sensitivity, specificity, and the complexity of the sample matrix.

Parameter HPLC Method UV-Vis Spectrophotometry Titrimetric Method
Specificity High (separates analyte from impurities and excipients)Low to Moderate (potential interference from other UV-absorbing compounds)Low (titrates all reactive quaternary ammonium compounds)
Sensitivity High (LOD and LOQ in the µg/mL range)ModerateLow
Linearity Range WideModerateNarrow
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Analysis Time ~10-15 minutes per sample~5 minutes per sample~15-20 minutes per sample
Cost per Analysis ModerateLowLow
Instrumentation HPLC system with UV detectorUV-Vis SpectrophotometerTitrator (manual or automated)

Quantitative Performance Data: HPLC Method Validation

The following tables summarize the illustrative data obtained during the validation of the HPLC method for this compound.

Linearity

A linear relationship was established between the peak area and the concentration of this compound.

Concentration (µg/mL)Peak Area (arbitrary units)
50251000
75374500
100502000
125626500
150751000
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 5000x + 1000
Accuracy

The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0
100101.5101.5
120119.499.5
Average % Recovery 100.0
Precision

Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

Precision Level Concentration (µg/mL) Mean Peak Area Standard Deviation % RSD
Repeatability (n=6) 1005015004513.50.90
Intermediate Precision (n=6, 3 days) 1005021007531.51.50
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Value
LOD 1 µg/mL
LOQ 3 µg/mL

Experimental Protocols

Validated HPLC Method

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 30°C.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound USP Reference Standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.

Alternative Method 1: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Wavelength: 262 nm.

  • Procedure:

    • Prepare a standard stock solution of this compound in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at 262 nm.

    • Construct a calibration curve and determine the concentration of the sample.

Alternative Method 2: Titrimetry

This method is based on the precipitation titration of the cationic this compound with an anionic titrant.[6][7][8]

  • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS).

  • Indicator: Potentiometric endpoint detection using a surfactant-sensitive electrode.[6][9]

  • Procedure:

    • Accurately weigh the sample and dissolve it in deionized water.

    • Adjust the pH to 10 using a borate (B1201080) buffer.[7]

    • Titrate the solution with standardized 0.004 M SDS until the potentiometric endpoint is reached.

    • Calculate the concentration of this compound based on the volume of titrant consumed.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting protocol Define Validation Protocol parameters Select Validation Parameters (ICH Q2) protocol->parameters specificity Specificity parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_application Primary Application analyte This compound hplc HPLC High Specificity High Sensitivity analyte->hplc uv_vis UV-Vis Spectrophotometry Moderate Specificity Moderate Sensitivity analyte->uv_vis titrimetry Titrimetry Low Specificity Low Sensitivity analyte->titrimetry qc Quality Control & Stability Studies hplc->qc routine Routine Analysis (Simple Matrix) uv_vis->routine assay Assay of Raw Material titrimetry->assay

Caption: Comparison of Analytical Methods.

References

A Comparative Analysis of Methylbenzethonium Chloride and Chlorhexidine Efficacy Against Oral Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oral antimicrobial agents, both Methylbenzethonium chloride and Chlorhexidine (B1668724) are recognized for their disinfectant properties. This guide provides a detailed comparison of their efficacy against oral bacteria, drawing upon available scientific data. It is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Chlorhexidine stands as a well-documented and potent antimicrobial agent in oral healthcare, with extensive data supporting its efficacy against a broad spectrum of oral bacteria. Its mechanism of action is characterized by a multi-level assault on bacterial cells. In contrast, this compound, a quaternary ammonium (B1175870) compound, also possesses broad-spectrum antimicrobial activity. However, specific comparative efficacy data against key oral pathogens, particularly in the form of Minimum Inhibitory Concentration (MIC) values, is not as readily available in publicly accessible scientific literature. The comparison presented herein is based on the robust data for chlorhexidine and the more general understanding of the antimicrobial action of quaternary ammonium compounds, the class to which this compound belongs.

Data Presentation: Quantitative Efficacy

The following table summarizes the available quantitative data on the efficacy of Chlorhexidine against common oral bacteria. Due to the lack of specific MIC values for this compound against these oral pathogens in the reviewed literature, a direct quantitative comparison is not possible at this time.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Against Oral Bacteria

Bacterial SpeciesChlorhexidine MIC (µg/mL)
Streptococcus mutans1 - 2
Streptococcus sanguinis1 - 4
Streptococcus salivarius1 - 8
Streptococcus gordonii1 - 8
Streptococcus oralis1 - 8
Porphyromonas gingivalis4 - 16
Fusobacterium nucleatum4 - 16
Actinomyces naeslundii1 - 8

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

The antimicrobial activity of these two compounds stems from their distinct chemical structures and interactions with bacterial cells.

Chlorhexidine:

Chlorhexidine's efficacy is rooted in its cationic nature, which facilitates a strong attraction to the negatively charged components of the bacterial cell wall.[1][2] This interaction initiates a cascade of events leading to bacterial cell death:

  • Adsorption and Disruption of the Cell Wall: The positively charged chlorhexidine molecules bind to phosphate (B84403) groups on the bacterial cell surface, disrupting the integrity of the cell wall.

  • Increased Membrane Permeability: This initial disruption allows chlorhexidine to penetrate the cell and attack the cytoplasmic membrane.

  • Leakage of Intracellular Components: The compromised membrane leads to the leakage of essential low molecular weight molecules, such as potassium ions, from the bacterial cytoplasm.

  • Precipitation of Cytoplasmic Contents: At higher concentrations, chlorhexidine causes the coagulation of intracellular components, leading to irreversible cell damage and death.

This compound (as a Quaternary Ammonium Compound):

As a quaternary ammonium compound, this compound's primary mode of action is the disruption of the bacterial cell membrane.[3] This process involves:

  • Adsorption to the Cell Surface: The cationic head of the molecule electrostatically interacts with the negatively charged bacterial cell surface.

  • Membrane Disorganization: The hydrophobic tail of the molecule penetrates the lipid bilayer of the cytoplasmic membrane, leading to a loss of structural integrity.

  • Leakage of Cellular Contents: This disorganization results in increased membrane permeability and the leakage of essential ions and metabolites, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial efficacy of oral antiseptics.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Bacterial culture in the logarithmic growth phase.
  • Appropriate sterile broth medium (e.g., Brain Heart Infusion broth for streptococci).
  • Stock solutions of this compound and Chlorhexidine of known concentrations.

2. Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared directly in the wells of the microtiter plate using the broth medium.
  • Each well is then inoculated with a standardized suspension of the test bacterium.
  • Positive (broth and bacteria, no antimicrobial) and negative (broth only) control wells are included.
  • The plates are incubated under appropriate conditions (e.g., 37°C in a 5% CO2 environment for oral streptococci) for 24-48 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.

Agar (B569324) Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate seeded with a test microorganism.

1. Preparation of Materials:

  • Sterile petri dishes containing an appropriate agar medium (e.g., Mitis Salivarius Agar for Streptococcus mutans).
  • Standardized inoculum of the test bacterium.
  • Sterile cork borer or pipette tip to create wells in the agar.
  • Solutions of this compound and Chlorhexidine at desired concentrations.

2. Procedure:

  • The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
  • Wells of a specific diameter are aseptically punched into the agar.
  • A fixed volume of each antimicrobial solution is added to the respective wells.
  • A control well containing the solvent (e.g., sterile water) is also included.
  • The plates are incubated under suitable conditions for 24-48 hours.

3. Data Analysis:

  • The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Diagram of the Antimicrobial Mechanisms

cluster_CHX Chlorhexidine Mechanism cluster_MBC This compound Mechanism CHX Chlorhexidine (Cationic) CW Bacterial Cell Wall (Anionic) CHX->CW Adsorption CM Cytoplasmic Membrane CW->CM Disruption Leakage Leakage of K+ ions CM->Leakage Increased Permeability IC Intracellular Components Coagulation Coagulation of Cytoplasm Leakage->Coagulation High Concentration Effect Death_CHX Cell Death Leakage->Death_CHX Coagulation->Death_CHX MBC This compound (Cationic) BCW Bacterial Cell Wall (Anionic) MBC->BCW Electrostatic Interaction BCM Cytoplasmic Membrane BCW->BCM Penetration & Disorganization BLeakage Leakage of Cellular Contents BCM->BLeakage Increased Permeability BIC Intracellular Components Death_MBC Cell Death BLeakage->Death_MBC

Caption: Mechanisms of action for Chlorhexidine and this compound.

Experimental Workflow for Efficacy Comparison

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay cluster_analysis Data Analysis & Comparison prep_bacteria Prepare standardized bacterial cultures (e.g., S. mutans, S. sanguinis) serial_dilution Perform serial dilutions of each agent in 96-well plates prep_bacteria->serial_dilution plate_prep Inoculate agar plates with bacteria and create wells prep_bacteria->plate_prep prep_agents Prepare stock solutions of This compound & Chlorhexidine prep_agents->serial_dilution add_agents Add antimicrobial agents to wells prep_agents->add_agents inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation incubation_mic Incubate plates for 24-48 hours inoculation->incubation_mic read_mic Determine MIC (lowest concentration with no visible growth) incubation_mic->read_mic compare_mic Compare MIC values read_mic->compare_mic plate_prep->add_agents incubation_diffusion Incubate plates for 24-48 hours add_agents->incubation_diffusion measure_zones Measure zones of inhibition incubation_diffusion->measure_zones compare_zones Compare inhibition zone diameters measure_zones->compare_zones conclusion Draw conclusions on relative efficacy compare_mic->conclusion compare_zones->conclusion

Caption: Experimental workflow for comparing antimicrobial efficacy.

References

Cross-Resistance Between Quaternary Ammonium Compounds and Common Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data and methodologies for researchers in microbiology and drug development.

The widespread use of biocides, such as methylbenzethonium chloride and the structurally similar benzalkonium chloride, in various disinfectant and antiseptic products has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides a comparative overview of the cross-resistance between these quaternary ammonium (B1175870) compounds (QACs) and common antibiotics, supported by experimental data and detailed methodologies. Due to a scarcity of publicly available research specifically on this compound, this guide will focus on the extensively studied and closely related compound, benzalkonium chloride (BKC), as a representative member of this chemical class. The mechanisms of resistance to QACs, primarily through the upregulation of multidrug efflux pumps, are considered to be similar across these compounds.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the changes in bacterial susceptibility to common antibiotics after exposure to benzalkonium chloride. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. An increase in the MIC value for an antibiotic after exposure to BKC suggests cross-resistance.

Table 1: MIC of Benzalkonium Chloride (BKC) and Antibiotics against Listeria monocytogenes [1]

StrainBKC MIC (ppm)Ampicillin MIC (ppm)Erythromycin MIC (ppm)Tetracycline MIC (ppm)
CECT 40311.0020.052
CECT 40321.0010.052
CECT 58730.5010.052
ATCC 191150.2510.052
ATCC 139321.0010.052
LM-2620.00150.2015
LM-311.0010.052
LM-430.5010.052

Table 2: Fold-change in MICs of Antibiotics for Pseudomonas aeruginosa after Exposure to BKC [2]

AntibioticFold-change in MIC
Ciprofloxacin>2
CeftazidimeNo significant change
GentamicinNo significant change

Table 3: MICs of BKC and Ciprofloxacin against Nosocomial Pathogens Before and After BKC Exposure [3]

Bacterial SpeciesParent Strain MIC (µg/mL)Mutant Strain MIC (µg/mL)
BKC Ciprofloxacin
E. coli640.06
A. baumannii1280.5
S. aureus160.25
P. aeruginosa2560.5

Table 4: Changes in Antibiotic Resistance Profiles of a Surface Water Bacterial Community Exposed to BKC [4]

AntibioticEffect of BKC Exposure
SulfamethoxazolePositive selection for resistance
CiprofloxacinPositive selection for resistance
AmpicillinNegative selection for resistance at 0.1 µg/L
StreptomycinNegative selection for resistance at 0.1 µg/L
RifampicinNegative selection for resistance at 0.1 µg/L
ErythromycinNegative selection for resistance at 500 µg/L
TrimethoprimNegative selection for resistance at 500 µg/L
TetracyclineNegative selection for resistance at 500 µg/L

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[1][5][6]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in the logarithmic growth phase

  • Stock solutions of this compound/Benzalkonium chloride and antibiotics

  • Sterile pipette tips and a multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically transfer several colonies of the test microorganism from an agar (B569324) plate into a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the antimicrobial stock solution (at twice the highest desired test concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The sterility control wells (column 12) are not inoculated.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Adaptive Laboratory Evolution for Inducing Resistance

This method is used to select for bacterial mutants with decreased susceptibility to a biocide, which can then be tested for cross-resistance to antibiotics.[7][8][9]

Materials:

  • Bacterial culture

  • Appropriate liquid growth medium

  • Stock solution of this compound/Benzalkonium chloride

  • Incubator with shaking capabilities

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the initial MIC of the biocide for the wild-type bacterial strain using the broth microdilution method described above.

  • Sub-inhibitory Concentration Exposure: Inoculate the bacterial strain into a liquid medium containing the biocide at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Serial Passaging: Incubate the culture with shaking until it reaches a specific growth phase (e.g., stationary phase).

  • Increasing Biocide Concentration: Transfer an aliquot of the culture to a fresh medium containing a higher concentration of the biocide (e.g., 2x the previous concentration).

  • Repeat Passaging: Repeat the process of incubation and transfer for a predetermined number of passages or until a significant increase in the MIC of the biocide is observed.

  • Isolation of Mutants: After the adaptation period, streak the culture onto an agar plate to obtain isolated colonies.

  • Characterization of Mutants: Select individual colonies and determine their MICs to both the biocide and a panel of antibiotics to assess for cross-resistance.

Signaling Pathways and Experimental Workflows

The primary mechanism of cross-resistance between quaternary ammonium compounds and antibiotics involves the upregulation of multidrug resistance (MDR) efflux pumps. These pumps are membrane proteins that can actively transport a wide range of substrates, including both biocides and antibiotics, out of the bacterial cell.

EffluxPumpMechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane EffluxPump Multidrug Efflux Pump Extracellular Extracellular Space EffluxPump->Extracellular Efflux Intracellular Intracellular Space Intracellular->EffluxPump Substrate Binding Target Bacterial Target Intracellular->Target Antibiotic Action QAC Quaternary Ammonium Compound (QAC) QAC->Intracellular Enters Cell Antibiotic Antibiotic Antibiotic->Intracellular Enters Cell

Caption: Mechanism of efflux pump-mediated cross-resistance to QACs and antibiotics.

The following diagram illustrates a typical experimental workflow for investigating cross-resistance.

ExperimentalWorkflow Start Start: Wild-type Bacterial Strain MIC_Initial Determine Initial MICs (QAC & Antibiotics) Start->MIC_Initial AdaptiveEvo Adaptive Laboratory Evolution with increasing QAC concentration Start->AdaptiveEvo Compare Compare MICs of Wild-type and Mutants MIC_Initial->Compare IsolateMutants Isolate QAC-Adapted Mutant Strains AdaptiveEvo->IsolateMutants MIC_Mutant Determine MICs of Mutants (QAC & Antibiotics) IsolateMutants->MIC_Mutant MIC_Mutant->Compare CrossResistance Cross-Resistance Observed Compare->CrossResistance MIC of Antibiotic Increased NoCrossResistance No Cross-Resistance Compare->NoCrossResistance MIC of Antibiotic Unchanged Mechanism Investigate Mechanism (e.g., Efflux Pump Expression) CrossResistance->Mechanism

Caption: Experimental workflow for studying cross-resistance development.

References

A Head-to-Head Comparison of Methylbenzethonium Chloride and Other Quaternary Ammonium Salts: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of antimicrobial research and drug development, a thorough understanding of the comparative efficacy and safety of various compounds is paramount. This guide provides a comprehensive, data-driven comparison of Methylbenzethonium chloride against other prominent quaternary ammonium (B1175870) salts (QACs), namely Benzalkonium chloride, Benzethonium (B1203444) chloride, and Cetylpyridinium (B1207926) chloride. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for informed decision-making in the selection and application of these critical antimicrobial agents.

Executive Summary

Quaternary ammonium salts are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[1] While sharing a common mechanistic framework, individual QACs exhibit variations in their antimicrobial potency, spectrum of activity, and cytotoxicity profiles. This guide synthesizes available experimental data to facilitate a direct comparison of this compound with other commonly used QACs, highlighting their respective strengths and limitations.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following tables summarize the available MIC data for the compared QACs against a range of clinically relevant microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Salts against Bacteria (µg/mL)

MicroorganismThis compoundBenzalkonium chlorideBenzethonium chlorideCetylpyridinium chloride
Staphylococcus aureus~0.1 - 2.5[2]2 - 10[3]~3.9 - 15.6[3]1 - 8[4]
Escherichia coliData not available50[3]Data not available8 - 512[4]
Pseudomonas aeruginosaData not availableData not availableData not availableData not available

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Salts against Fungi (µg/mL)

MicroorganismThis compoundBenzalkonium chlorideBenzethonium chlorideCetylpyridinium chloride
Candida albicansData not availableData not availableData not availableData not available

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental protocols. "Data not available" indicates that specific comparative data was not found in the reviewed literature.

Comparative Cytotoxicity

A critical aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 3: In Vitro Cytotoxicity (IC50) of Quaternary Ammonium Salts on Mammalian Cell Lines (µM)

Cell LineThis compoundBenzalkonium chlorideBenzethonium chlorideCetylpyridinium chloride
Human Lung Epithelial (A549)Data not availableInduces apoptosis[5]3.2[6]Induces apoptosis[5]
Human Conjunctival CellsData not availableCytotoxic[7]Data not availableCytotoxic[7]
V79 (Chinese Hamster Lung)Data not availableData not available>30 µg/ml (growth inhibition)[8]Data not available
FaDu (Human Pharyngeal Cancer)Data not availableData not available3.8[6]Data not available
C666-1 (Nasopharyngeal Carcinoma)Data not availableData not available5.3[6]Data not available

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental protocols. "Data not available" indicates that specific comparative data was not found in the reviewed literature.

Mechanism of Action and Cellular Pathways

The primary antimicrobial action of QACs is the disruption of the cell membrane. The positively charged nitrogen atom of the QAC molecule interacts with the negatively charged components of the microbial cell surface, leading to membrane disorganization and increased permeability.[1] This ultimately results in the leakage of essential cytoplasmic contents and cell death.

In mammalian cells, exposure to QACs can induce apoptosis (programmed cell death).[5][9] This process is often mediated through the intrinsic or mitochondrial pathway. QACs can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[10][11] This triggers a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic process.[12]

G General Antimicrobial Mechanism of Quaternary Ammonium Salts QAC Quaternary Ammonium Salt (Cationic Head, Lipophilic Tail) BacterialCell Bacterial Cell Membrane (Negatively Charged) QAC->BacterialCell Electrostatic Interaction MembraneDisruption Membrane Disruption & Increased Permeability BacterialCell->MembraneDisruption Insertion of Lipophilic Tail Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

General antimicrobial action of QACs.

G Quaternary Ammonium Salt-Induced Apoptosis Pathway QAC Quaternary Ammonium Salt Mitochondria Mitochondria QAC->Mitochondria Induces Stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss CytochromeC Release of Cytochrome c MMP_Loss->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified QAC-induced apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

1. Preparation of Reagents and Microorganisms:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

  • Culture the test microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium to the mid-logarithmic phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

2. Serial Dilution:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation:

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Experimental Workflow for MIC Determination Start Start PrepareCulture Prepare Standardized Microbial Culture Start->PrepareCulture Inoculate Inoculate Wells with Microbial Culture PrepareCulture->Inoculate SerialDilution Perform Serial Dilution of QAC in 96-well Plate SerialDilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate ReadResults Visually Inspect for Growth (Determine MIC) Incubate->ReadResults End End ReadResults->End

Workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding:

  • Culture mammalian cells (e.g., A549) in a suitable medium.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compound).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

5. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G Experimental Workflow for Cytotoxicity (MTT) Assay Start Start SeedCells Seed Mammalian Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Serial Dilutions of QAC SeedCells->TreatCells Incubate Incubate Plate (e.g., 24-72h) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for Formazan Formation AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of this compound and other key quaternary ammonium salts. While all compounds demonstrate broad-spectrum antimicrobial activity, their efficacy and cytotoxicity can vary. The selection of a specific QAC for a particular application should be based on a careful consideration of its antimicrobial spectrum, potency, and safety profile. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these important antimicrobial agents.

References

Validating Methylbenzethonium Chloride as a Disinfectant in a Research Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount to ensure the integrity and validity of experimental results. The choice of disinfectant plays a crucial role in this endeavor. This guide provides an objective comparison of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), with other commonly used laboratory disinfectants: Benzalkonium chloride (another QAC), Ethanol (B145695), and Sodium Hypochlorite (B82951). The following sections present supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows to aid in the selection of an appropriate disinfectant for your research needs.

Quantitative Data Summary

The following tables summarize the bactericidal, virucidal, and fungicidal efficacy of the compared disinfectants based on log reduction. A higher log reduction indicates a greater decrease in microbial viability.

Table 1: Bactericidal Efficacy Against Common Laboratory Contaminants

DisinfectantConcentrationTest OrganismContact TimeLog₁₀ ReductionSurfaceSource(s)
This compound Data not available
Benzalkonium chloride0.12%Staphylococcus aureus15 seconds3.75 - 4.16Not specified[1]
Benzalkonium chlorideNot specifiedStaphylococcus aureus20 seconds>4 (all but one strain)Not specified[2]
Ethanol63%Staphylococcus aureus15 seconds<1Not specified[1]
Ethanol70%E. coli, S. aureus, P. aeruginosa1 minute>7Suspension[3]
Sodium Hypochlorite2.4%Various molds5 minutes>5Porous/Non-porous[4]
Sodium Hypochlorite5000 ppmC. difficile spores≤10 minutes>6Not specified[5]

Table 2: Virucidal Efficacy Against Enveloped and Non-Enveloped Viruses

DisinfectantConcentrationTest VirusContact TimeLog₁₀ ReductionTest TypeSource(s)
This compound Data not available
Benzalkonium chlorideNot specifiedSARS-CoV-2, HCoV-229E15 seconds>4Suspension[6]
Benzalkonium chlorideNot specifiedInfluenza virus (FluV), Newcastle disease virus (NDV), avian infectious bronchitis (IBV)Not specifiedMore effective than ethanol and sodium hypochloriteNot specified[1]
Ethanol80%SARS-CoV-2, HCoV-229E15 seconds>4Suspension[6]
Ethanol38%SARS-CoV-215 secondsComplete inactivationSuspension[7]
Sodium Hypochlorite0.5%Ebola virus30 secondsComplete inactivationSuspension[8]

Table 3: Fungicidal Efficacy Against Common Fungal Contaminants

DisinfectantConcentrationTest OrganismContact TimeLog₁₀ ReductionTest TypeSource(s)
This compound Data not available
Benzalkonium chloride0.5%Candida speciesRapidEffectiveNot specified[9]
Benzalkonium chloride0.5%Aspergillus ochraceusUp to 1 hourRelatively ineffectiveNot specified[9]
Ethanol70%Candida albicans1 minute>4Suspension
Sodium Hypochlorite1%Aspergillus and Candida speciesRapidEffectiveNot specified[9]
Sodium Hypochlorite GelNot specifiedCandida albicans24-72 hoursHighest among testedAgar diffusion[9]

Mechanisms of Action

The antimicrobial activity of each disinfectant class is dictated by its unique mechanism of action.

Disinfectant_Mechanisms cluster_QACs Quaternary Ammonium Compounds (this compound, Benzalkonium chloride) cluster_Ethanol Ethanol cluster_Hypochlorite Sodium Hypochlorite QACs Positively charged head group Membrane Negatively charged Microbial Cell Membrane QACs->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death Ethanol_node Ethanol Protein Cellular Proteins Ethanol_node->Protein Denaturation Protein Denaturation Protein->Denaturation Metabolism Disruption of Metabolism Denaturation->Metabolism Ethanol_Death Cell Death Metabolism->Ethanol_Death Hypochlorite_node Sodium Hypochlorite (releases hypochlorous acid) Enzymes Essential Enzymes & Nucleic Acids Hypochlorite_node->Enzymes Oxidation Oxidation and Inactivation Enzymes->Oxidation Function_Loss Loss of Cellular Function Oxidation->Function_Loss Hypochlorite_Death Cell Death Function_Loss->Hypochlorite_Death

Caption: Mechanisms of action for different classes of disinfectants.

Experimental Protocols

Validating the efficacy of a disinfectant in a research setting requires standardized and reproducible protocols. The following is a generalized workflow for a quantitative surface disinfection test, based on methodologies such as EN 13697.[10][11][12][13][14]

1. Preparation of Materials:

  • Test Surfaces: Standardized carriers, typically stainless steel discs, are cleaned and sterilized.

  • Microbial Cultures: The selected test organisms (bacteria, fungi, or viruses) are cultured to a specific concentration.

  • Interfering Substances: To simulate real-world conditions, "clean" (e.g., bovine serum albumin) or "dirty" (e.g., a mixture of bovine serum albumin and yeast extract) conditions can be used.

  • Disinfectant Solutions: The disinfectant is prepared at the desired concentration.

  • Neutralizer: A solution that inactivates the disinfectant without harming the microorganisms is prepared and validated.

2. Inoculation of Surfaces:

  • A known volume of the microbial suspension, mixed with the interfering substance, is applied to the test surface and allowed to dry, creating a microbial film.

3. Application of Disinfectant:

  • The prepared disinfectant is applied to the inoculated surface, ensuring complete coverage.

  • The treated surface is left for a specified contact time at a controlled temperature.

4. Neutralization and Recovery:

  • After the contact time, the surface is transferred to the neutralizer solution to stop the disinfectant's action.

  • The surviving microorganisms are recovered from the surface through methods like vortexing or scraping.

5. Quantification:

  • The number of surviving microorganisms is determined by plating serial dilutions of the recovery solution and counting the colony-forming units (CFUs) after incubation.

6. Calculation of Log Reduction:

  • The log reduction is calculated by comparing the number of microorganisms recovered from the disinfectant-treated surfaces to the number recovered from control surfaces treated with a placebo (e.g., sterile water).[15][16][17][18]

Experimental_Workflow start Start prep_materials 1. Prepare Materials (Surfaces, Cultures, Disinfectant, Neutralizer) start->prep_materials inoculate 2. Inoculate Surfaces with Microbial Suspension prep_materials->inoculate apply_disinfectant 3. Apply Disinfectant for Specified Contact Time inoculate->apply_disinfectant neutralize 4. Neutralize Disinfectant Action apply_disinfectant->neutralize recover 5. Recover Surviving Microorganisms neutralize->recover quantify 6. Quantify Survivors (Plating and Incubation) recover->quantify calculate 7. Calculate Log Reduction quantify->calculate end End calculate->end

Caption: Generalized workflow for a quantitative surface disinfection test.

Comparison and Recommendations

FeatureThis compound / Benzalkonium chlorideEthanolSodium Hypochlorite
Spectrum of Activity Good bactericidal and virucidal (enveloped viruses) activity. Fungicidal activity can be variable.[2][9]Broad-spectrum bactericidal, virucidal, and fungicidal activity.[5]Broad-spectrum bactericidal, virucidal, fungicidal, and sporicidal activity.[5]
Speed of Action Rapid.[2][19]Very rapid.[5]Rapid.[9]
Surface Compatibility Generally good, less corrosive than bleach.Can damage some plastics and rubbers with prolonged contact.Corrosive to metals and can discolor fabrics and some surfaces.
Effect of Organic Matter Activity can be reduced in the presence of heavy organic soil.Activity is reduced by organic matter.Activity is significantly reduced by organic matter.
Safety Generally low toxicity at use dilutions, but can be an irritant.Flammable. Can cause drying of skin.Can be irritating to skin, eyes, and respiratory tract. Releases toxic chlorine gas if mixed with ammonia.
Residue Leaves a residual antimicrobial film.Evaporates quickly, leaving no residue.Can leave a salt residue.

Recommendations for a Research Setting:

  • This compound (and other QACs) is a suitable choice for routine disinfection of non-critical surfaces such as benchtops, incubators, and equipment exteriors, especially where a residual antimicrobial effect is desired. Its lower corrosivity (B1173158) compared to sodium hypochlorite makes it a safer option for many materials.

  • Ethanol (typically 70%) is excellent for the rapid disinfection of small surfaces, gloved hands, and items that are sensitive to aqueous solutions. Its rapid evaporation and lack of residue are advantageous for many molecular biology and cell culture applications. However, its flammability and reduced efficacy in the presence of organic matter should be considered.

  • Sodium Hypochlorite (bleach) is recommended for broad-spectrum decontamination, especially in cases of known or suspected contamination with bacterial spores or non-enveloped viruses. It is also a cost-effective solution for large-scale disinfection of floors and waste disposal. Due to its corrosive nature, it should be used with caution on sensitive equipment and surfaces.

Ultimately, the selection of a disinfectant should be based on a risk assessment of the specific application, considering the types of microorganisms of concern, the surfaces to be disinfected, and the safety of laboratory personnel. For critical applications, it is advisable to validate the chosen disinfectant's efficacy under in-use conditions.

References

A Comparative Analysis of Methylbenzethonium Chloride and Benzethonium Chloride on Biofilm Inhibition and Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of two quaternary ammonium (B1175870) compounds, Methylbenzethonium chloride and Benzethonium chloride, on microbial biofilms. Due to a notable scarcity of direct research on this compound's anti-biofilm properties, this comparison leverages extensive data on Benzethonium chloride and the closely related Benzalkonium chloride to provide a comprehensive analysis for this class of compounds.

Introduction to Quaternary Ammonium Compounds and Biofilms

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their molecular structure, featuring a positively charged nitrogen atom bonded to four organic groups, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms.[1][2]

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[3] This protective matrix renders the embedded bacteria significantly more resistant to antimicrobial agents compared to their free-floating, planktonic counterparts.[4] The increased tolerance of biofilm-associated bacteria presents a significant challenge in clinical and industrial settings.[5]

Mechanism of Action Against Biofilms

The primary mechanism of action for both Benzethonium chloride and related QACs against microbial cells involves the disruption of the cell membrane.[1][2] The cationic head of the molecule electrostatically interacts with the anionic components of the bacterial cell envelope.[2] The hydrophobic alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2]

In the context of biofilms, these compounds must also penetrate the EPS matrix to reach the embedded cells. While effective at killing planktonic bacteria, higher concentrations and longer contact times are often necessary to eradicate established biofilms.[6] Interestingly, some studies have shown that sub-lethal concentrations of QACs like Benzalkonium chloride can, in some cases, stimulate biofilm formation.[3][7]

Signaling Pathway Interference: The c-di-GMP Pathway

A key signaling pathway involved in the regulation of biofilm formation in many bacteria is the cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) pathway.[8][9] High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm lifestyle, while low levels promote motility.[9][10] The synthesis and degradation of c-di-GMP are controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively.[11] While direct evidence linking Benzethonium chloride or this compound to the c-di-GMP pathway is limited, the disruption of the cell membrane and cellular processes by these compounds can indirectly influence the signaling cascades that regulate biofilm formation.

Simplified c-di-GMP Signaling in Biofilm Formation cluster_synthesis Synthesis cluster_degradation Degradation cluster_phenotype Phenotypic Outcome GTP 2 GTP DGC Diguanylate Cyclase (DGC) GTP->DGC Synthesizes cdiGMP c-di-GMP DGC->cdiGMP Synthesizes Biofilm Biofilm Formation (Sessile) cdiGMP->Biofilm High levels promote PDE Phosphodiesterase (PDE) pGpG pGpG PDE->pGpG Degrades Motility Motility (Planktonic) pGpG->Motility Low c-di-GMP levels promote cdiGMP_deg c-di-GMP cdiGMP_deg->PDE Degrades

Caption: Simplified overview of the c-di-GMP signaling pathway in bacteria.

Quantitative Data on Anti-Biofilm Efficacy

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Benzethonium Chloride and Benzalkonium Chloride

CompoundMicroorganismMBEC (µg/mL)Reference
Benzethonium chlorideStaphylococcus aureus>16[12]
Benzalkonium chloridePseudomonas aeruginosaVaries with contact time[6]
Benzalkonium chlorideStaphylococcus aureus4 (MIC)[13]

Note: MBEC values can be significantly higher than Minimum Inhibitory Concentrations (MICs) for planktonic bacteria.[14]

Table 2: Biofilm Reduction by Benzalkonium Chloride

MicroorganismConcentrationTreatment TimeBiofilm ReductionReference
Staphylococcus aureus5% and 20%10 minUp to ~64% biomass reduction[15]
Salmonella Typhimurium5% and 20%10 minUp to ~64% biomass reduction[15]
Listeria monocytogenes5% and 20%10 minUp to ~64% biomass reduction[15]
Vibrio spp.0.02% - 1.25%24 hoursStrain-specific increase in biofilm biomass[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of standard protocols used to assess the anti-biofilm properties of antimicrobial agents.

Crystal Violet Assay for Biofilm Quantification

This method is widely used to quantify the total biomass of a biofilm.

  • Biofilm Formation: Bacterial cultures are inoculated into the wells of a microtiter plate and incubated under appropriate conditions to allow for biofilm formation.[18][19]

  • Washing: The wells are gently washed to remove planktonic (non-adherent) cells.[18]

  • Staining: A 0.1% crystal violet solution is added to each well, staining the cells and the extracellular matrix.[20] The plate is incubated for 10-15 minutes at room temperature.[20]

  • Washing: Excess stain is removed by washing the plate with water.[20]

  • Solubilization: The bound crystal violet is solubilized using a solvent such as 30% acetic acid or 95% ethanol.[1][20]

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 550-595 nm. The absorbance is proportional to the biofilm biomass.[18][19]

Crystal Violet Biofilm Assay Workflow A Inoculate bacteria in microtiter plate B Incubate to form biofilm A->B C Wash to remove planktonic cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain E->F G Measure absorbance F->G

Caption: Workflow for the Crystal Violet biofilm quantification assay.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Biofilm Growth: Biofilms are grown on the pegs of a specialized 96-peg lid (Calgary Biofilm Device).[2][21]

  • Antimicrobial Challenge: The peg lid with the established biofilms is transferred to a 96-well plate containing serial dilutions of the antimicrobial agent.[4]

  • Incubation: The plate is incubated for a specified contact time.

  • Neutralization and Recovery: The pegs are rinsed to remove the antimicrobial agent and then placed in a new plate with a recovery medium to allow any surviving bacteria to grow.[5]

  • Assessment: The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.[21] This can be assessed visually or by measuring the optical density.[21]

MBEC Assay Workflow A Grow biofilms on 96-peg lid B Expose pegs to serial dilutions of antimicrobial A->B C Incubate for specified contact time B->C D Rinse and transfer pegs to recovery medium C->D E Incubate to allow for regrowth D->E F Determine lowest concentration preventing regrowth (MBEC) E->F

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Conclusion

Benzethonium chloride and its related compounds are effective antimicrobial agents against a broad spectrum of microorganisms. While they can inhibit and eradicate biofilms, the concentrations required are often significantly higher than those needed for planktonic bacteria. The available data, primarily on Benzethonium chloride and Benzalkonium chloride, demonstrates their potential in controlling biofilms, although factors such as the microbial species, biofilm age, and contact time play crucial roles in their efficacy.

A significant gap in the literature exists regarding the specific anti-biofilm activity of this compound. Further research, including direct comparative studies with Benzethonium chloride, is necessary to fully elucidate its potential as an anti-biofilm agent and to provide a more definitive comparison. Such studies would be invaluable for the development of new strategies to combat biofilm-associated infections and contamination in both clinical and industrial environments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the genotoxicity of Methylbenzethonium chloride and its structurally related quaternary ammonium (B1175870) compounds (QACs), Benzalkonium chloride and Cetylpyridinium chloride. Due to the limited availability of public domain quantitative genotoxicity data for this compound, this comparison relies on data from the closely related compound Benzalkonium chloride as a surrogate, alongside available information for Cetylpyridinium chloride. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental data.

Data Presentation: Comparative Genotoxicity

Genotoxicity Assay This compound (as surrogate Benzalkonium chloride) Cetylpyridinium chloride
Bacterial Reverse Mutation Assay (Ames Test) Negative in microbial reversion mutation tests.[1] Benzethonium Chloride was reported as nonmutagenic in microbial systems.No quantitative data available from the conducted search. General statements suggest a lack of significant genotoxic effects.
In Vitro Micronucleus Assay Negative in the in vivo micronucleus test.[1]No quantitative data available from the conducted search. One study using a comet assay, which can indicate DNA damage that may lead to micronuclei formation, did not reveal genome fragmentation.[2]
In Vitro Chromosomal Aberration Assay Benzethonium chloride did not induce chromosomal aberrations in cultured Chinese hamster ovary cells, with or without metabolic activation.[3]No quantitative data available from the conducted search.

Disclaimer: The data for this compound is inferred from studies on Benzalkonium chloride and Benzethonium chloride due to a lack of specific public data on the target compound.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on standardized guidelines to ensure reproducibility and accuracy.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

Principle: The assay measures the frequency of reverse mutations (reversions) in amino acid-requiring bacterial strains when exposed to a test substance. A positive result indicates that the substance can cause mutations in the bacterial DNA.

Methodology:

  • Strain Selection: Histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, a negative control (solvent), and a positive control (a known mutagen) in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][5]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) effects of a test substance.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

  • Exposure: The cells are treated with at least three concentrations of the test substance, a negative control, and a positive control, both with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration test identifies agents that cause structural changes in chromosomes of cultured mammalian cells.

Principle: This assay detects the ability of a test substance to induce chromosomal damage, such as breaks, deletions, and rearrangements.[6]

Methodology:

  • Cell Culture: Suitable mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes) are cultured.[6]

  • Exposure: The cell cultures are treated with the test substance at various concentrations, along with negative and positive controls, both with and without metabolic activation (S9). The treatment period is typically for a few hours or for a longer period covering one and a half cell cycles.[6]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the culture to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations.

  • Scoring: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.[7]

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for in vitro genotoxicity testing and a conceptual signaling pathway that could be involved in quaternary ammonium compound-induced cytotoxicity, which may be linked to genotoxicity.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis TestCompound Test Compound (this compound) Treatment Cell Treatment - Test Compound - Positive Control - Negative Control TestCompound->Treatment CellCulture Mammalian Cell Culture (e.g., CHO, Lymphocytes) CellCulture->Treatment S9Prep Metabolic Activation (S9 Fraction) S9Prep->Treatment Ames Ames Test Treatment->Ames Micronucleus Micronucleus Assay Treatment->Micronucleus ChromAberration Chromosomal Aberration Assay Treatment->ChromAberration DataScoring Scoring & Data Collection Ames->DataScoring Micronucleus->DataScoring ChromAberration->DataScoring StatAnalysis Statistical Analysis DataScoring->StatAnalysis Conclusion Conclusion on Genotoxicity StatAnalysis->Conclusion

Caption: General workflow for in vitro genotoxicity assessment.

QAC_Toxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial Effects cluster_dna_damage Genotoxic Outcomes QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane MitoDysfunction Mitochondrial Dysfunction QAC->MitoDysfunction Apoptosis Apoptosis Membrane->Apoptosis ROS Increased Reactive Oxygen Species (ROS) MitoDysfunction->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage ROS->Apoptosis Genotoxicity Chromosomal Aberrations Micronuclei Formation DNA_Damage->Genotoxicity

Caption: Potential pathway of QAC-induced cytotoxicity and genotoxicity.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of Methylbenzethonium Chloride in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantitative analysis of Methylbenzethonium chloride in animal tissue samples. The data presented herein demonstrates the superior performance of the novel UHPLC-MS/MS method in terms of sensitivity, specificity, and efficiency, making it a more suitable analytical technique for regulated bioanalytical studies.

Introduction

This compound is a quaternary ammonium (B1175870) salt with antimicrobial properties, utilized in a variety of pharmaceutical and consumer products. The accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue studies.[1][2] Traditional analytical methods, such as HPLC-UV, have been employed for this purpose. However, the complexity of tissue matrices and the need for high sensitivity often present challenges for these conventional techniques.[3] This guide introduces a newly validated UHPLC-MS/MS method that overcomes these limitations, offering significant improvements in analytical performance.

Comparison of Analytical Methods

The validation of an analytical method is essential to ensure that the results are reliable and accurate.[4][5][6] Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were assessed for both the novel UHPLC-MS/MS method and the conventional HPLC-UV method.[1][4][7]

Table 1: Comparison of Validation Parameters

ParameterNovel UHPLC-MS/MS MethodConventional HPLC-UV Method
Linearity (r²) > 0.999> 0.995
Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mL
Sample Preparation Time ~20 minutes~60 minutes
Specificity High (Mass-based detection)Moderate (Potential for interference)

Experimental Protocols

Detailed methodologies for the novel UHPLC-MS/MS and conventional HPLC-UV methods are provided below.

Novel Method: UHPLC-MS/MS with QuEChERS Sample Preparation

This method utilizes a rapid and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation followed by sensitive and selective UHPLC-MS/MS analysis.

1. Sample Preparation (QuEChERS):

  • Homogenize 1 g of tissue sample with 10 mL of water.
  • Add 10 mL of acetonitrile (B52724) and the QuEChERS salt packet (magnesium sulfate, sodium chloride, sodium citrate).
  • Vortex vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes.
  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
  • Vortex for 30 seconds and centrifuge at 10000 x g for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter prior to UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Conventional Method: HPLC-UV with Liquid-Liquid Extraction

This method involves a traditional liquid-liquid extraction for sample cleanup, followed by analysis using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize 1 g of tissue sample with 5 mL of phosphate-buffered saline (PBS).
  • Add 10 mL of a mixture of hexane (B92381) and isoamyl alcohol (9:1, v/v).
  • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% trifluoroacetic acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection Wavelength: 270 nm.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation (Novel UHPLC-MS/MS) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization quechers QuEChERS Extraction homogenization->quechers dspe d-SPE Cleanup quechers->dspe filtration Filtration dspe->filtration uhplc UHPLC Separation filtration->uhplc msms MS/MS Detection uhplc->msms

Experimental workflow for the novel UHPLC-MS/MS method.

decision_pathway node_result node_result start High Sensitivity Required? yes_node Yes start->yes_node no_node No start->no_node uhplc_msms Complex Matrix? yes_node->uhplc_msms hplc_uv Conventional HPLC-UV may be sufficient no_node->hplc_uv uhplc_msms_yes Yes uhplc_msms->uhplc_msms_yes uhplc_msms_no No uhplc_msms->uhplc_msms_no result_uhplc Use Novel UHPLC-MS/MS uhplc_msms_yes->result_uhplc uhplc_msms_no->hplc_uv

Decision pathway for selecting the appropriate analytical method.

Conclusion

The novel UHPLC-MS/MS method for the determination of this compound in tissue samples demonstrates significant advantages over the conventional HPLC-UV method. Its superior sensitivity, specificity, and a more efficient sample preparation workflow make it the recommended method for regulated bioanalytical studies where accuracy and reliability are paramount. The adoption of this advanced method can lead to more robust and defensible data in drug development and safety assessment.

References

Side-by-side evaluation of the anti-leishmanial efficacy of different Methylbenzethonium chloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-leishmanial efficacy of different Methylbenzethonium chloride (MBC) formulations, with a focus on its standalone performance and its synergistic effects when combined with other therapeutic agents. The information presented herein is collated from various preclinical and clinical studies to aid in research and development efforts against leishmaniasis.

Data Presentation: A Comparative Overview

The anti-leishmanial activity of this compound has been evaluated both in vitro and in vivo, primarily in topical formulations for the treatment of cutaneous leishmaniasis. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Anti-Leishmanial Activity of this compound
FormulationLeishmania SpeciesParasite StageConcentration% Inhibition / EffectReference
This compound (MBC)L. majorPromastigotes2 µg/mL~100% killed after 4 days[1]
This compound (MBC)L. majorAmastigotes2 µg/mL87% killed after 4 days[1]
Table 2: Clinical Efficacy of Combined Paromomycin (B158545) and this compound Ointment
FormulationLeishmania SpeciesStudy LocationTreatment RegimenInitial Cure RateFinal Cure Rate (Follow-up)Reference
15% Paromomycin + 12% MBCCutaneous LeishmaniasisGuatemalaTwice daily for 20 days91.4% (13 weeks post-treatment)85.7% (12 months)[2]
15% Paromomycin + 12% MBCPredominantly L. braziliensis panamensisColombiaTwice daily for 10 days + Sb (7 days)-58%[3][4]
15% Paromomycin + 5% MBCNew World Cutaneous LeishmaniasisColombiaTwice daily for 10 days + Sb (7 days)-90% (12 months)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MBC's anti-leishmanial efficacy.

In Vitro Susceptibility Assay

This protocol is a standard method for determining the susceptibility of Leishmania parasites to a test compound.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and hemin (B1673052) at 24-26°C. Parasites are harvested during the logarithmic phase of growth for the assay. For amastigote assays, macrophages (e.g., murine peritoneal macrophages or a cell line like J774A.1) are infected with stationary-phase promastigotes.

  • Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Procedure (Promastigotes): Promastigotes are seeded in a 96-well plate at a density of 1-2 x 10^6 cells/mL. The different concentrations of MBC are added to the wells. A positive control (a known anti-leishmanial drug like Amphotericin B) and a negative control (vehicle solvent) are included. The plates are incubated at 24-26°C for 48-72 hours.

  • Assay Procedure (Amastigotes): Macrophages are seeded in a 96-well plate and allowed to adhere. They are then infected with promastigotes for several hours, after which non-phagocytosed parasites are washed away. The infected macrophages are then treated with different concentrations of MBC and incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin (B115843) reduction assay or by microscopic counting of viable parasites. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse is a widely used animal model for studying cutaneous leishmaniasis.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study.

  • Infection: Mice are infected with stationary-phase Leishmania promastigotes (e.g., L. major) by subcutaneous injection into the footpad or the base of the tail.

  • Formulation Preparation and Administration: An ointment containing a specific concentration of MBC (e.g., 12%) with or without other active ingredients like paromomycin (e.g., 15%) is prepared in a suitable vehicle (e.g., white soft paraffin). A defined amount of the ointment is applied topically to the lesion site, typically twice daily for a period of 10-20 days.

  • Efficacy Evaluation: The progression of the lesion is monitored by measuring its diameter at regular intervals. At the end of the treatment and at specified follow-up times, the parasite load in the lesion and draining lymph nodes is quantified. This can be done by limiting dilution assay or by quantitative PCR (qPCR). A complete cure is defined as the complete re-epithelialization of the lesion and the absence of parasites at the site of infection.

Mandatory Visualization

Proposed Mechanism of Action of this compound in Leishmania

The primary mechanism of anti-leishmanial action for this compound is believed to be the disruption of mitochondrial function. As a quaternary ammonium (B1175870) compound, its cationic nature likely targets the negatively charged mitochondrial membrane of the parasite.

G cluster_parasite Leishmania Parasite cluster_mitochondrion Mitochondrion MBC Methylbenzethonium Chloride (MBC) InnerMembrane Inner Mitochondrial Membrane MBC->InnerMembrane Accumulation due to cationic nature DeltaPsi Disruption of Mitochondrial Membrane Potential (ΔΨm) InnerMembrane->DeltaPsi Membrane Depolarization ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Impaired ATP Production DeltaPsi->ETC Inhibition Apoptosis Apoptotic Cell Death ATP_Depletion->Apoptosis ROS->Apoptosis Oxidative Stress

Caption: Proposed signaling pathway of MBC-induced mitochondrial dysfunction in Leishmania.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a topical anti-leishmanial formulation in a murine model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Infection Infection of BALB/c mice with Leishmania promastigotes LesionDev Lesion Development (2-4 weeks) Infection->LesionDev Grouping Randomization into Treatment Groups LesionDev->Grouping Treatment Topical Application of Formulations (e.g., twice daily) Grouping->Treatment Monitoring Monitoring of Lesion Size and Animal Health Treatment->Monitoring Sacrifice Euthanasia at Predefined Endpoints Monitoring->Sacrifice ParasiteLoad Quantification of Parasite Load (Limiting Dilution Assay / qPCR) Sacrifice->ParasiteLoad DataAnalysis Data Analysis and Comparison of Formulations ParasiteLoad->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Methylbenzethonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methylbenzethonium chloride, a quaternary ammonium (B1175870) compound, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3][4]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is through a licensed professional waste disposal service.[2] This ensures compliance with all national and local regulations.

  • Container Management : Keep this compound in its original, tightly closed container.[3][4] Do not mix it with other waste materials. Label the container clearly as hazardous waste.

  • Engage a Licensed Disposal Company : Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[2] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Spill Management : In the event of a spill, avoid generating dust.[5]

    • Small Spills : Use appropriate tools to carefully sweep or shovel the spilled solid into a suitable, closed container for disposal.[1]

    • Large Spills : Evacuate the area. Wearing appropriate PPE, contain the spill and collect the material using a shovel or other suitable tools and place it into a designated waste container.[1]

    • Decontamination : After collecting the spilled material, clean the contaminated surface with water.[1] Dispose of all cleanup materials, including contaminated rags and absorbents, as hazardous waste.[6]

  • Disposal of Empty Containers : Empty containers of this compound may retain product residue and should be treated as hazardous waste.[1]

    • Thoroughly empty the container.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[6]

    • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]

    • After proper rinsing, the container can be disposed of according to local regulations.

Important Considerations :

  • NEVER dispose of this compound by flushing it down the drain or into the sewer system.[3][7] It is very toxic to aquatic life.[2][3]

  • Evaporation is not an acceptable method of disposal.[6]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Quantitative Data Summary

The following table summarizes key data for benzethonium (B1203444) chloride, a closely related compound, which is relevant to its handling and disposal. This information is provided as a reference due to the limited specific data available for this compound.

ParameterValueReference
Toxicity to Fish (LC50) 1.4 mg/l - 96.0 h (Lepomis macrochirus)[2]
Toxicity to Daphnia (EC50) 0.22 mg/l - 48 h (Daphnia magna)[2]
Toxicity to Algae (IC50) 0.12 mg/l - 72 h (Pseudokirchneriella subcapitata)[2]
Biodegradability Not readily biodegradable (0%)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_product Unused Product Disposal cluster_container Empty Container Disposal cluster_final Final Disposal start Start: Methylbenzethonium Chloride for Disposal is_spill Is it a spill? start->is_spill Evaluate waste type is_unused Is it unused or non-recyclable product? is_spill->is_unused No collect_spill Contain and collect spill (avoid dust generation) is_spill->collect_spill Yes is_empty Is it an empty container? is_unused->is_empty No keep_original Keep in original, labeled container is_unused->keep_original Yes rinse_container Rinse container is_empty->rinse_container Yes place_in_container Place in a labeled, closed container collect_spill->place_in_container contact_disposal Contact licensed hazardous waste disposal service place_in_container->contact_disposal keep_original->contact_disposal collect_rinse Collect first rinse(s) as hazardous waste rinse_container->collect_rinse dispose_container Dispose of rinsed container per local regulations collect_rinse->dispose_container collect_rinse->contact_disposal Dispose of rinseate transport Arrange for transport and disposal contact_disposal->transport

References

Essential Safety and Logistical Information for Handling Methylbenzethonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Methylbenzethonium chloride is paramount. This guide provides essential procedural information to minimize risks and ensure operational integrity in the laboratory.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, the following PPE is recommended based on the nature of the task.

Situation Required Personal Protective Equipment Additional Recommendations
Routine Laboratory Handling - Eye/Face Protection: Chemical safety goggles or a face shield.[1][2][3][4] - Skin Protection: Lab coat and appropriate protective gloves (e.g., nitrile rubber).[1][2][3][4]- Ensure an eyewash station and safety shower are readily accessible.[3] - Wash hands thoroughly after handling.[1][5]
Handling Solids/Risk of Dust - All PPE for Routine Handling - Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]- Use in a well-ventilated area or under a chemical fume hood.[1][2][3]
Large Spills or Emergencies - All PPE for Routine Handling - Enhanced Skin Protection: Full suit or chemical-resistant apron.[2][4] - Respiratory Protection: Self-contained breathing apparatus (SCBA).[2][3]- Evacuate non-essential personnel from the area.[3][4]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is critical for laboratory safety. The following steps outline the safe handling, storage, and disposal of this compound.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1][2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[2][3]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after use.[1][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][3] Keep away from incompatible materials such as strong oxidizing agents.[3]

Spill Management:

  • Containment: For small spills, use an inert absorbent material to sweep or vacuum up the substance.[1]

  • Large Spills: For large spills, evacuate the area and prevent the substance from entering drains or waterways.[1][3] Use appropriate PPE, including respiratory protection.[2]

  • Cleanup: Collect the spilled material into a suitable, labeled container for disposal.[1][6]

Disposal Plan:

  • Regulatory Compliance: Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[1][3][5]

  • Waste Disposal Facility: All waste materials should be sent to an approved waste disposal plant.[1][3][5] Do not dispose of down the drain or into the environment.[1][3]

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2][3]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylbenzethonium chloride
Reactant of Route 2
Reactant of Route 2
Methylbenzethonium chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。